2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 |
InChI Key |
KIHVRUDWJLGVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Methoxyphenyl)-2-methylpropan-1-ol CAS number search
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Chemical Identifier:
-
CAS Number: 856994-25-7
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Molecular Formula: C₁₁H₁₆O₂
-
Molecular Weight: 180.24 g/mol
Introduction
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring a methoxyphenyl group and a neopentyl alcohol moiety, makes it a potential building block for more complex molecules in pharmaceutical and materials science research. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, offering unique possibilities for its use as a precursor or intermediate.
This guide provides a comprehensive overview of the plausible and efficient synthesis of this compound, focusing on the well-established Grignard reaction. It is intended for researchers and drug development professionals, offering a detailed experimental protocol, an explanation of the underlying chemical principles, and methods for structural characterization.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following table summarizes its predicted physicochemical properties based on its chemical structure. These values are estimations and should be confirmed experimentally.
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Estimated based on structurally similar aromatic alcohols. |
| Density | ~1.05 g/cm³ | Typical for aromatic compounds with similar functionalities. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane). Sparingly soluble in water. | The hydroxyl group provides some polarity, but the aromatic ring and alkyl groups dominate. |
| pKa | ~16-18 | Typical for a tertiary alcohol. |
| LogP | ~2.5 - 3.0 | Indicates a moderate degree of lipophilicity. |
Proposed Synthetic Pathway: Grignard Reaction
A highly effective and logical approach to synthesizing 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is through the nucleophilic attack of a Grignard reagent on an epoxide. This method is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2]
Retrosynthetic Analysis
The target molecule is a primary alcohol with a tertiary carbon center adjacent to the hydroxyl-bearing carbon. This structure strongly suggests a disconnection at the C-C bond between the quaternary carbon and the CH₂OH group. This leads to a synthon of a 2-(2-methoxyphenyl)propan-2-yl carbanion and a formaldehyde cation. In practice, this translates to a Grignard reagent, 2-(2-methoxyphenyl)propylmagnesium halide, and an epoxide, such as ethylene oxide, or more practically for this tertiary structure, the reaction between 2-methoxyphenylmagnesium bromide and 2,2-dimethyloxirane (isobutylene oxide). The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism
The synthesis proceeds via a nucleophilic ring-opening of the epoxide. The carbon atom of the Grignard reagent is highly nucleophilic due to the polarized carbon-magnesium bond.[5] It attacks one of the electrophilic carbon atoms of the epoxide ring. This attack follows an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. The reaction opens the strained three-membered ring to form a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][4]
Caption: Overall reaction mechanism workflow.
Experimental Protocol
This protocol describes the synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol from 2-bromoanisole and 2,2-dimethyloxirane.
Materials and Reagents
-
2-Bromoanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous diethyl ether or THF
-
2,2-Dimethyloxirane (Isobutylene oxide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure
Part A: Preparation of the Grignard Reagent [6]
-
Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry to prevent quenching the Grignard reagent.[5]
-
Place the magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Under a positive pressure of nitrogen, add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
-
Dissolve 2-bromoanisole (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently boil. If the reaction does not start, gentle warming may be required.[6]
-
Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, 2-methoxyphenylmagnesium bromide.[7]
Part B: Reaction with Epoxide and Workup
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve 2,2-dimethyloxirane (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C. This is an exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent to yield pure 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Caption: Experimental workflow for the synthesis.
Structural Characterization
The identity and purity of the synthesized 2-(2-Methoxyphenyl)-2-methylpropan-1-ol should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplet, ~6.8-7.3 ppm, 4H).- Methoxy group protons (singlet, ~3.8 ppm, 3H).- Methylene protons (CH₂OH) (singlet or AB quartet, ~3.5-3.7 ppm, 2H).- Methyl protons (singlet, ~1.3 ppm, 6H).- Hydroxyl proton (broad singlet, variable ppm, 1H). |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Quaternary carbon attached to oxygen (~75-85 ppm).- Methylene carbon (CH₂OH) (~65-75 ppm).- Methoxy carbon (~55 ppm).- Methyl carbons (~25-30 ppm). |
| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C aromatic stretches (~1450-1600 cm⁻¹).- C-O stretch (~1050-1250 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 180.1150.- Fragments corresponding to loss of water (M-18), loss of CH₂OH (M-31), and cleavage of the benzylic bond. |
Potential Applications and Future Directions
While specific applications for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol are not yet widely reported, its structure suggests potential utility in several areas of research:
-
Medicinal Chemistry: The methoxyphenyl moiety is present in numerous biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
-
Ligand Synthesis: The hydroxyl group can be further functionalized to create ligands for catalysis or coordination chemistry.
-
Polymer Science: As a functionalized monomer, it could be incorporated into polymers to modify their physical or chemical properties.
Further research is needed to explore the reactivity of this molecule and to evaluate its potential in various applications.
References
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Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-2-methyl-1-propanol. Retrieved from [Link]
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PubMed. (2000, December 15). Dietary fibre, physicochemical properties and their relationship to health. Retrieved from [Link]
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Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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An In-depth Technical Guide to the Properties and Applications of 2-Methoxybenzyl Alcohol
A Note on Nomenclature: The topic specified, "ortho-methoxy neophyl alcohol," does not correspond to a commonly indexed or characterized compound in established chemical literature. The "neophyl" group implies a 2-methyl-2-phenylpropyl structure, which is distinct from the structure suggested by the "ortho-methoxy" and "alcohol" components on a simple aromatic ring. It is highly probable that the intended compound of interest is 2-Methoxybenzyl Alcohol (also known as o-methoxybenzyl alcohol or o-anisyl alcohol). This guide will proceed with a comprehensive analysis of this well-documented and industrially significant compound.
Introduction: The Versatile Aromatic Alcohol
2-Methoxybenzyl alcohol, a clear to pale yellow liquid, is an aromatic organic compound with significant utility in synthetic chemistry.[1][2] Its structure, featuring a hydroxylmethyl group and a methoxy group in the ortho position on a benzene ring, imparts a unique combination of reactivity, solubility, and steric influence. The methoxy group, an electron-donating substituent, modulates the reactivity of both the aromatic ring and the benzylic alcohol, making it a valuable intermediate in the synthesis of complex molecules.[1] This guide offers an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthetic routes, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a research and development setting. These data govern choices regarding reaction conditions, purification methods, and structural elucidation.
Core Physicochemical Properties
The physical properties of 2-methoxybenzyl alcohol are summarized in the table below. Its liquid state at room temperature and relatively high boiling point are key considerations for its handling and use as a reagent or solvent.[1]
| Property | Value | Source(s) |
| CAS Number | 612-16-8 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 g/mol | [1][4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 248-250 °C at 760 mmHg | [1][2] |
| Density | 1.039 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.547 | |
| Flash Point | 110 °C (230 °F) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral features of 2-methoxybenzyl alcohol.
The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule.
-
Aromatic Protons (approx. 6.8-7.3 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the influence of the methoxy and hydroxymethyl groups, they will exhibit complex splitting patterns (multiplets).
-
Hydroxymethyl Protons (-CH₂OH, approx. 4.6 ppm): These two protons are adjacent to the electronegative oxygen and the aromatic ring, shifting them downfield. They typically appear as a singlet, though coupling to the hydroxyl proton can sometimes be observed if the sample is exceptionally pure.
-
Methoxy Protons (-OCH₃, approx. 3.8 ppm): The three protons of the methyl group are in a distinct chemical environment and will appear as a sharp singlet.
-
Hydroxyl Proton (-OH, variable, approx. 2.0-4.0 ppm): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature.[5] It often appears as a broad singlet.[5] A "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, will cause this peak to disappear, confirming its identity.[5]
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (approx. 110-157 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-OCH₃) will be the most downfield (approx. 157 ppm), while the carbon bearing the hydroxymethyl group (C-CH₂OH) will be around 130 ppm. The other four aromatic carbons will appear between 110 and 129 ppm.
-
Hydroxymethyl Carbon (-CH₂OH, approx. 62 ppm): This carbon is shielded relative to the aromatic carbons and appears in the typical range for a benzylic alcohol.
-
Methoxy Carbon (-OCH₃, approx. 55 ppm): The methyl carbon of the methoxy group is the most upfield signal in the spectrum.
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (approx. 3300-3400 cm⁻¹): A strong, broad absorption in this region is the characteristic signature of the alcohol's hydroxyl group.[5] The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretches (approx. 2850-3100 cm⁻¹): This region will contain signals for both aromatic (C-H > 3000 cm⁻¹) and aliphatic (C-H < 3000 cm⁻¹) C-H bonds.
-
C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): Absorptions in this region confirm the presence of the benzene ring.
-
C-O Stretch (approx. 1000-1250 cm⁻¹): A strong C-O stretching band is expected. Alcohols typically show a C-O stretch around 1020 cm⁻¹, and aryl ethers show a strong stretch around 1250 cm⁻¹. Therefore, two prominent C-O stretches are anticipated.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 138, corresponding to the molecular weight of the compound.[3][4]
-
Key Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group (alpha cleavage).[5] The presence of the methoxy group will also influence the fragmentation, potentially leading to a prominent peak at m/z = 107 (loss of -CH₂OH).
Synthesis and Reactivity
2-Methoxybenzyl alcohol serves as a versatile starting material for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.
Synthesis of 2-Methoxybenzyl Alcohol
While commercially available, understanding its synthesis provides context for potential impurities and alternative preparations. A common laboratory-scale approach involves the reduction of 2-methoxybenzaldehyde.
Caption: General workflow for the synthesis of 2-methoxybenzyl alcohol.
Experimental Protocol: Reduction of 2-Methoxybenzaldehyde with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition helps control the reaction rate and gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C to neutralize any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography if necessary.
Key Reactions
The reactivity of 2-methoxybenzyl alcohol is dominated by the hydroxyl group, but also influenced by the aromatic ring.
-
Oxidation: The primary alcohol can be readily oxidized to 2-methoxybenzaldehyde using a variety of reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). This is a foundational reaction for introducing an aldehyde functionality.
-
Esterification and Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids or acid chlorides and etherification with alkyl halides under basic conditions. The 4-methoxybenzyl (PMB) ether is a common protecting group in organic synthesis; similarly, the 2-methoxybenzyl group can be used when different electronic or steric properties are desired.[6]
-
Conversion to Benzyl Halide: The hydroxyl group can be substituted with a halide (e.g., chloride) using reagents like thionyl chloride (SOCl₂) or HCl in dioxane, forming 2-methoxybenzyl chloride.[7][8] This product is a versatile electrophile for introducing the 2-methoxybenzyl group.
-
Corey-Chaykovsky Epoxidation: Benzyl alcohols can be used to generate sulfonium salts in situ, which then react with aldehydes to form epoxides in a one-pot process.[9] This provides an efficient route to benzylic epoxides from commercially available starting materials.[9]
Caption: Major reaction pathways of 2-methoxybenzyl alcohol.
Applications in Research and Industry
The unique properties of 2-methoxybenzyl alcohol make it a valuable component in several fields.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure can be found within more complex drug scaffolds, and its derivatives are used as building blocks in medicinal chemistry programs.
-
Fragrance and Flavor Industry: Like many substituted benzyl alcohols, it is used as an ingredient in perfumes and flavorings due to its pleasant aromatic properties.[1]
-
Protecting Group Chemistry: The 2-methoxybenzyl group can be used as a protecting group for alcohols and other functional groups. While less common than its para-isomer (PMB), it offers different stability and cleavage conditions which can be advantageous in complex syntheses.
-
Agrochemicals: It is used as a building block in the development of new pesticides and other agrochemical products.[1]
Safety and Handling
Proper handling of 2-methoxybenzyl alcohol is essential in a laboratory or industrial setting. The following information is derived from safety data sheets (SDS).
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[12] All work should be conducted in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10][11] Keep away from incompatible materials such as acids, acid chlorides, and oxidizing agents.[10]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water for 15-20 minutes.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth thoroughly and seek immediate medical attention.[10][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[12]
-
Conclusion
2-Methoxybenzyl alcohol is a compound of significant utility, bridging the gap between a simple aromatic building block and a specialized synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for chemists in academia and industry. From its foundational role in the synthesis of pharmaceuticals and fragrances to its application in modern synthetic methodologies, a comprehensive understanding of this versatile alcohol is crucial for any scientist working in the field of organic chemistry.
References
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Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Spectra Problem #6 Solution. University of Calgary. [Link]
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ortho-anisyl alcohol, 612-16-8. The Good Scents Company. [Link]
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17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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2-Methoxybenzyl alcohol. NIST WebBook. [Link]
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3-Methoxybenzyl alcohol | C8H10O2. PubChem. [Link]
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2-Methoxybenzyl alcohol | C8H10O2. PubChem. [Link]
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One-pot synthesis of epoxides from benzyl alcohols and aldehydes. (2018, September 3). Beilstein Journals. [Link]
- Synthesis method of m-methoxy benzyl alcohol.
-
Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012, October 5). ACG Publications. [Link]
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3-Methoxybenzyl alcohol. NIST WebBook. [Link]
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2-methyl-2-(2-methoxyphenyl)propanol molecular weight
An In-depth Technical Guide to 2-methyl-2-(2-methoxyphenyl)propanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive scientific overview of 2-methyl-2-(2-methoxyphenyl)propanol, a tertiary alcohol of interest in synthetic organic chemistry and potential applications in drug discovery. The document details the compound's core physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step protocol for its synthesis via the Grignard reaction. Furthermore, it establishes a robust framework for its analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies are explained with a focus on the underlying chemical principles to ensure reproducibility and self-validation. This whitepaper is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded resource on this specific molecule.
Introduction
2-methyl-2-(2-methoxyphenyl)propanol is an aromatic tertiary alcohol. Its structure, featuring a methoxy group in the ortho position on the phenyl ring, creates a unique electronic and steric environment that makes it a valuable intermediate for synthesizing more complex molecules. The tertiary alcohol moiety can serve as a synthetic handle for further functionalization, while the methoxyphenyl group is a common feature in many biologically active compounds. Understanding the precise characteristics and reliable synthesis of this compound is crucial for its effective use in research and development pipelines. This guide provides the foundational data, a detailed synthesis workflow, and the analytical protocols necessary for its unambiguous identification and quality control.
Core Physicochemical Properties
The fundamental properties of a compound are the cornerstone of its application in any experimental setting. The molecular weight, in particular, is critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. The key properties of 2-methyl-2-(2-methoxyphenyl)propanol are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyphenyl)propan-2-ol | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 21022-73-1 | [1] |
| Appearance | White to off-white solid | N/A |
| Canonical SMILES | CC(C)(C1=CC=CC=C1OC)O | [1] |
Synthesis: Grignard Reaction Protocol
3.1 Principle and Rationale
The synthesis of 2-methyl-2-(2-methoxyphenyl)propanol is efficiently achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The chosen and most logical route involves the reaction of methyl 2-methoxybenzoate with two equivalents of methylmagnesium bromide (CH₃MgBr).
Causality of Experimental Choices:
-
Starting Material: Methyl 2-methoxybenzoate is an ester. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack.
-
Reagent: Methylmagnesium bromide is a potent organometallic nucleophile. The carbon-magnesium bond is highly polarized, making the methyl group strongly nucleophilic.
-
Stoichiometry: Two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate (a hemiketal). This intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone (2-methoxyacetophenone). This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.
-
Reaction Quench: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl). This protonates the resulting alkoxide to yield the final tertiary alcohol product and neutralizes any unreacted Grignard reagent.
3.2 Experimental Workflow Protocol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the flask, place methyl 2-methoxybenzoate (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Addition: Fill the dropping funnel with methylmagnesium bromide (2.2 equivalents, typically as a 3.0 M solution in diethyl ether). Add the Grignard solution dropwise to the stirred ester solution at 0 °C (ice bath). Maintain the temperature during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain pure 2-methyl-2-(2-methoxyphenyl)propanol.
3.3 Mandatory Visualization: Synthesis Workflow
Caption: Grignard synthesis workflow for 2-methyl-2-(2-methoxyphenyl)propanol.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.
4.1 Principles of Spectroscopic Analysis
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each nucleus, while splitting patterns (in ¹H NMR) reveal neighboring protons.
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns.
4.2 Standard Characterization Protocols
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a standard acquisition is sufficient. For ¹³C NMR, a greater number of scans with broadband proton decoupling is required to obtain a good signal-to-noise ratio.[2]
-
IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film by melting a small amount between two NaCl plates.
-
IR Spectrum Acquisition: Record the spectrum using an FTIR spectrometer over the mid-IR range (4000–400 cm⁻¹). A background spectrum should be acquired and subtracted.
-
MS Sample Introduction: Introduce a small, diluted sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, using an appropriate ionization technique like Electron Ionization (EI).
4.3 Expected Spectroscopic Data
| Technique | Expected Result | Rationale |
| ¹H NMR | δ ~7.3-6.8 (m, 4H), δ ~3.8 (s, 3H), δ ~2.5 (s, 1H, broad), δ ~1.6 (s, 6H) | Aromatic protons (multiplet), methoxy protons (singlet), hydroxyl proton (broad singlet, exchangeable), two equivalent methyl groups (singlet). |
| ¹³C NMR | 8-9 unique signals | Aromatic carbons (6), methoxy carbon, tertiary alcohol carbon, and two equivalent methyl carbons. |
| IR (cm⁻¹) | ~3400 (broad), ~3000-2850, ~1600, ~1240 | O-H stretch (alcohol), C-H stretches (alkane/aromatic), C=C stretch (aromatic), C-O stretch (aryl ether). |
| MS (EI) | m/z 166 (M⁺), 151 (M⁺ - CH₃), 133 (M⁺ - CH₃ - H₂O) | Molecular ion peak, loss of a methyl radical (stable benzylic carbocation), subsequent loss of water. |
4.4 Mandatory Visualization: Characterization Workflow
Caption: Analytical workflow for structural confirmation of the synthesized product.
Safety and Handling
2-methyl-2-(2-methoxyphenyl)propanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This technical guide has detailed the essential information for the synthesis and characterization of 2-methyl-2-(2-methoxyphenyl)propanol. By providing its precise molecular weight and physicochemical properties, a robust and well-rationalized Grignard synthesis protocol, and a comprehensive analytical workflow, this document serves as a self-validating resource for researchers. Adherence to these protocols will enable the reliable production and confirmation of this valuable chemical intermediate, facilitating its application in further scientific endeavors.
References
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
Sources
Technical Guide: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
This is an in-depth technical guide and safety data sheet (SDS) analysis for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol .
Part 1: Compound Identification & Chemical Context[1]
Chemical Identity[1]
-
Chemical Name: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol[1]
-
Synonyms: 2-(o-Anisyl)-2-methylpropan-1-ol; ortho-Methoxyneophyl alcohol.
-
CAS Number: Not widely indexed in public registries (Primary Analog: meta-isomer CAS 17653-95-1 ; Precursor Acid CAS 468064-83-7 ).
-
Molecular Formula:
[1] -
Molecular Weight: 180.25 g/mol
-
Structural Class: Neophyl Alcohol Derivative (
-dimethyl-phenethyl alcohol analog).
Structural Analysis
This compound features a neophyl skeleton (2-methyl-2-phenylpropyl) modified with an ortho-methoxy group on the phenyl ring. The presence of the quaternary carbon at the
-
Key Functional Groups:
-
Primary Hydroxyl (-OH): Nucleophilic center, susceptible to esterification, oxidation (to aldehyde/acid), and conversion to leaving groups (tosylate/mesylate/halide).
-
Ether (Ar-OMe): Electron-donating group (EDG) at the ortho position; increases electron density of the aromatic ring but introduces steric hindrance.
-
Quaternary Carbon: Prevents
-elimination reactions, enhancing thermal stability.
-
Part 2: Safety Data Sheet (SDS) Analysis
Note: Specific toxicological data for the ortho-isomer is limited. The following safety profile is derived from the closely related meta-isomer (CAS 17653-95-1) and general neophyl alcohol derivatives (Read-Across Methodology).
Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |
Note: Unlike its lower molecular weight aliphatic analogs (e.g., 2-methoxy-2-methylpropan-1-ol, CAS 22665-67-4), this C11 aromatic alcohol is not classified as a highly flammable liquid (H225) due to its higher molecular weight and expected boiling point (>250°C).
Precautionary Statements
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][2][5] Remove contact lenses, if present and easy to do.[3][2][4][5] Continue rinsing.[3][2][4][5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
Physical & Chemical Properties (Predicted)
-
Physical State: Viscous liquid or low-melting solid (off-white).
-
Boiling Point: ~280–290°C (at 760 mmHg).
-
Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, Methanol, DMSO.
-
LogP: ~2.5 (Lipophilic).
Part 3: Synthesis & Experimental Protocols
Synthesis Pathway
The most robust route to 2-(2-methoxyphenyl)-2-methylpropan-1-ol involves the reduction of its corresponding carboxylic acid or ester precursor.
Figure 1: Synthetic pathway from phenylacetic acid derivative to the target neophyl alcohol.
Detailed Protocol: Reduction of the Acid
Objective: Convert 2-(2-methoxyphenyl)-2-methylpropionic acid to the alcohol.
Reagents:
-
Precursor Acid (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or Borane-THF (1.2 eq)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Solubilization: Dissolve the precursor acid in anhydrous THF (0.2 M concentration). Cool to 0°C.[6]
-
Addition:
-
Method A (LiAlH4): Add LiAlH4 pellets/powder slowly to the stirred solution. (Caution: Exothermic, H2 gas evolution).
-
Method B (BH3): Add Borane-THF complex dropwise via syringe.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, and a new less polar spot (alcohol) should appear.
-
Quench: Cool to 0°C.
-
Fieser Workup (for LiAlH4): Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LiAlH4 in grams.
-
-
Purification: Filter the white precipitate. Dry the filtrate over
, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary (Gradient: 0-40% EtOAc in Hexanes).
Part 4: Applications in Drug Discovery
This scaffold is a valuable gem-dimethyl building block. The gem-dimethyl effect (Thorpe-Ingold effect) restricts conformational freedom, potentially increasing the binding affinity of the molecule to target proteins (e.g., GPCRs, Kinases) by pre-organizing the bioactive conformation.
Structural Logic in Medicinal Chemistry
-
Metabolic Stability: The quaternary center blocks cytochrome P450 oxidation at the benzylic position.
-
Lipophilicity Modulation: The methoxy group adjusts the LogP and can act as a hydrogen bond acceptor in the active site.
Figure 2: Potential medicinal chemistry applications of the scaffold.
Part 5: References
-
PubChem Compound Summary. 2-(3-Methoxyphenyl)-2-methylpropan-1-ol (Meta-Isomer Analog). National Center for Biotechnology Information. Accessed Feb 26, 2026. Link
-
ChemicalBook. 2-(2-Methoxyphenyl)-2-methylpropionic acid (Precursor). Accessed Feb 26, 2026. Link
-
Sigma-Aldrich (Merck). Safety Data Sheet for 2-Methoxy-2-methylpropan-1-ol (Aliphatic Analog for Contrast). Accessed Feb 26, 2026. Link
-
ECHA (European Chemicals Agency). C&L Inventory: Benzenemethanol derivatives. Accessed Feb 26, 2026. Link
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An In-Depth Technical Guide to Gem-Dimethyl Substituted Aromatic Alcohols: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The gem-dimethyl group, a seemingly simple structural motif, imparts profound and often beneficial changes to the physicochemical and pharmacological properties of bioactive molecules. When appended to an aromatic alcohol, this functionality can enhance metabolic stability, modulate acidity, and improve target engagement, making it a valuable tool in the arsenal of medicinal chemists. This technical guide provides an in-depth exploration of gem-dimethyl substituted aromatic alcohols, intended for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, analyze the impact of the gem-dimethyl group on key molecular properties, and examine its application in the development of anti-inflammatory agents through the modulation of key signaling pathways.
The Strategic Advantage of the Gem-Dimethyl Group in Medicinal Chemistry
The introduction of a gem-dimethyl group can significantly alter a molecule's behavior in a biological system.[1] One of the most notable advantages is the enhancement of metabolic stability. The carbon-hydrogen bonds of a benzylic methylene group are susceptible to oxidation by cytochrome P450 enzymes, a primary route of drug metabolism.[2] The replacement of these hydrogens with methyl groups, which are less prone to oxidation, can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Furthermore, the gem-dimethyl group exerts a significant steric and electronic influence. Its bulk can shield adjacent functional groups from enzymatic degradation and can also induce a specific conformation that may be more favorable for binding to a biological target. This is often referred to as the "Thorpe-Ingold effect," where the gem-dimethyl group can favor cyclization reactions and restrict conformational freedom, which can be advantageous in drug design. Electronically, the gem-dimethyl group can influence the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the compound's ionization state at physiological pH, its solubility, and its ability to interact with target proteins.
Synthesis of Gem-Dimethyl Substituted Aromatic Alcohols
The targeted introduction of a gem-dimethyl carbinol group onto an aromatic ring is a key synthetic challenge. A robust and versatile method involves a Grignard reaction, followed by deprotection. Here, we present a detailed protocol for the synthesis of 2-(4-hydroxyphenyl)propan-2-ol, a representative gem-dimethyl substituted aromatic alcohol.
Synthetic Workflow
The overall synthetic strategy involves three main steps:
-
Protection of the phenolic hydroxyl group: The acidic proton of the phenol must be protected to prevent it from quenching the highly basic Grignard reagent. A common protecting group for this purpose is a methyl ether.
-
Grignard reaction: The Grignard reagent is prepared from the protected aryl halide and reacted with a ketone (acetone in this case) to form the tertiary alcohol.
-
Deprotection of the phenol: The protecting group is removed to yield the final gem-dimethyl substituted aromatic alcohol.
Caption: Synthetic workflow for 2-(4-hydroxyphenyl)propan-2-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromoanisole (Protection)
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 4-bromoanisole.
Step 2: Synthesis of 2-(4-methoxyphenyl)propan-2-ol (Grignard Reaction)
This reaction must be carried out under anhydrous conditions using dried glassware and anhydrous solvents.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in the dropping funnel.
-
Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-methoxyphenylmagnesium bromide).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of anhydrous acetone (1.1 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3][4][5]
Step 3: Synthesis of 2-(4-hydroxyphenyl)propan-2-ol (Deprotection)
-
Dissolve the crude 2-(4-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 2-(4-hydroxyphenyl)propan-2-ol, can be purified by recrystallization or column chromatography.
Physicochemical and Pharmacokinetic Properties
The introduction of the gem-dimethyl group has a predictable and significant impact on several key molecular properties that are critical for drug development.
Data Presentation
The following table provides a comparative summary of the calculated or experimentally determined physicochemical properties of a simple aromatic alcohol (benzyl alcohol) and its gem-dimethyl substituted analog (2-phenyl-2-propanol).
| Property | Benzyl Alcohol | 2-Phenyl-2-propanol | Impact of Gem-Dimethyl Group |
| Molecular Weight ( g/mol ) | 108.14 | 136.19 | Increased |
| pKa | ~15.4 | ~16-17 (estimated) | Decreased acidity |
| logP (octanol/water) | 1.1 | 1.96 | Increased lipophilicity |
| Aqueous Solubility | 4.29 g/100 mL | Practically insoluble | Decreased |
| Metabolic Stability (in vitro) | Rapidly metabolized | More stable | Increased |
Note: Some values are estimations based on known chemical principles and data from similar compounds.[6][7][8][9]
The increased lipophilicity (higher logP) and decreased aqueous solubility are direct consequences of replacing a polarizable C-H bond with two nonpolar methyl groups. The pKa of the hydroxyl group is expected to increase (become less acidic) due to the electron-donating inductive effect of the alkyl groups.
Metabolic Stability: An In-Depth Look
The enhanced metabolic stability is a primary driver for incorporating the gem-dimethyl motif. The primary route of metabolism for many benzylic alcohols is oxidation of the benzylic carbon to a carboxylic acid.[7] By replacing the benzylic protons with methyl groups, this pathway is blocked.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound in early drug discovery.[1][10]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound (typically at a final concentration of 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Caption: Experimental workflow for an in vitro microsomal stability assay.
Application in Drug Discovery: Anti-Inflammatory Agents
The unique properties of gem-dimethyl substituted aromatic alcohols make them attractive scaffolds for the development of novel therapeutics. A notable area of application is in the design of anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, and key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory response.
The NF-κB Signaling Pathway: A Key Target for Anti-Inflammatory Drugs
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide), a cascade of phosphorylation events leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[12]
Many natural and synthetic phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13]
Mechanism of Action of a Hypothetical Gem-Dimethyl Substituted Aromatic Alcohol
Let us consider a hypothetical gem-dimethyl substituted aromatic alcohol, "GDA-ol," designed to inhibit the NF-κB pathway. The gem-dimethyl group could enhance its metabolic stability, allowing for a more sustained therapeutic effect. The phenolic hydroxyl group is often crucial for interacting with the target protein.
Caption: Hypothetical mechanism of NF-κB pathway inhibition by GDA-ol.
In this proposed mechanism, GDA-ol acts as an inhibitor of the IκB kinase (IKK) complex. By preventing the phosphorylation of IκB, GDA-ol stabilizes the IκB-NF-κB complex in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. The gem-dimethyl group on GDA-ol could contribute to its potency and selectivity for the IKK complex, in addition to its role in enhancing metabolic stability.
Conclusion
Gem-dimethyl substituted aromatic alcohols represent a valuable class of compounds in medicinal chemistry. The strategic incorporation of the gem-dimethyl group can confer significant advantages, including enhanced metabolic stability and modulation of physicochemical properties. As demonstrated, these compounds can be synthesized through established organic chemistry reactions, and their properties can be systematically evaluated using standard in vitro assays. Their potential to modulate key signaling pathways, such as the NF-κB pathway, makes them promising candidates for the development of novel therapeutics for inflammatory diseases and other conditions. Further exploration of this structural motif is warranted to fully exploit its potential in drug discovery.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol: Focus on Boiling Point Determination
Introduction
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry and drug development. Its molecular structure, featuring a methoxy-substituted phenyl ring and a neopentyl alcohol moiety, imparts specific physicochemical properties that are crucial for its handling, purification, and application. A fundamental, yet often unreported, characteristic of a novel or specialized chemical entity is its boiling point. This guide provides a comprehensive overview of the boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, including a comparative analysis with structurally related compounds, and presents a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for its effective utilization.
Physicochemical Properties and Boiling Point Analysis
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical property is a critical indicator of a compound's volatility and is influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding), and molecular shape.
Comparative Analysis of Structurally Related Compounds
| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) | Key Structural Differences from Target Compound |
| 2-(3-Methoxyphenyl)-2-methylpropan-1-ol | 272.7 | 760 | The methoxy group is in the meta position instead of the ortho position.[1] | |
| 2-Methoxy-2-methylpropan-1-ol | 141-141.5 | 750 | Lacks the phenyl group.[2] | |
| tert-Butanol (2-Methylpropan-2-ol) | 82 | 760 | Lacks the 2-methoxyphenyl group.[3] |
Analysis of Structural Influences:
-
Presence of the Phenyl Ring: The significant increase in boiling point from tert-Butanol (82 °C) and 2-Methoxy-2-methylpropan-1-ol (141-141.5 °C) to 2-(3-methoxyphenyl)-2-methylpropan-1-ol (272.7 °C) is primarily due to the introduction of the phenyl group.[1][2][3] The phenyl ring increases the molecular weight and the surface area, leading to stronger van der Waals forces.
-
Hydrogen Bonding: The primary alcohol group (-CH₂OH) in 2-(2-Methoxyphenyl)-2-methylpropan-1-ol allows for hydrogen bonding, which significantly elevates its boiling point compared to a non-hydroxylated analogue.
-
Position of the Methoxy Group: The boiling point of the target compound, 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, is expected to be similar to its meta-isomer, 2-(3-methoxyphenyl)-2-methylpropan-1-ol (272.7 °C at 760 mmHg).[1] Minor differences may arise due to potential intramolecular interactions in the ortho-isomer, but a boiling point in the range of 270-280 °C at atmospheric pressure is a reasonable starting point for experimental verification.
Experimental Determination of Boiling Point
Given the lack of published data, experimental determination is essential. The following section provides a detailed protocol for determining the boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol using the micro-boiling point (Thiele tube) method, which is suitable for small sample quantities.
Principle of the Micro-Boiling Point Method
This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure. A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.
Experimental Protocol
Materials and Equipment:
-
2-(2-Methoxyphenyl)-2-methylpropan-1-ol (sample)
-
Thiele tube
-
High-temperature resistant mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small rubber band or wire for attaching the sample tube to the thermometer
-
Sample tube (e.g., a small test tube or a Durham tube)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Safety glasses and appropriate personal protective equipment (PPE)
Step-by-Step Procedure:
-
Sample Preparation:
-
Place approximately 0.5 mL of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol into the sample tube.
-
Invert a capillary tube (sealed end up) and place it inside the sample tube containing the liquid.
-
-
Apparatus Setup:
-
Attach the sample tube to the thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Clamp the Thiele tube to a ring stand.
-
Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle. The design of the Thiele tube ensures even heat distribution through convection.
-
Observe the inverted capillary tube. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the air initially trapped in the capillary has been replaced by the vapor of the sample.
-
-
Boiling Point Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
As the temperature drops, the stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.
-
-
Confirmation:
-
For accuracy, allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading. A pure compound should have a sharp boiling point.
-
Workflow Diagram
Caption: Workflow for the experimental determination of boiling point using the micro-scale Thiele tube method.
Safety Considerations
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle hot oil and glassware with care to avoid burns.
-
Ensure the experiment is conducted in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol and the heating oil before starting the experiment.
Conclusion
While the exact boiling point of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is not documented in readily available literature, a scientifically sound estimation based on structurally analogous compounds places it in the range of 270-280 °C at atmospheric pressure. This technical guide provides a robust and reliable experimental protocol for the precise determination of this crucial physicochemical property. The detailed methodology and the accompanying workflow diagram offer a comprehensive resource for researchers and scientists, ensuring accurate and safe characterization of this compound for its applications in research and development.
References
-
Studocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]
-
Course Hero. DETERMINATION OF BOILING POINTS. [Link]
-
PubChem. 2-Methoxy-2-methyl-1-propanol. [Link]
-
PubChem. 2-(2-Methoxyphenyl)propan-2-ol. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
LookChem. Cas 133331-77-8,1-(PERFLUOROHEXYL)OCTANE. [Link]
-
University of Calgary. Micro-boiling point measurement. [Link]
-
Course Hero. Experiment name / Determination of Boiling point Purpose. [Link]
-
PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. [Link]
-
CAS Common Chemistry. Perfluorohexyloctane. [Link]
-
EPA. 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. [Link]
-
Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
EPA. Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- Properties. [Link]
-
LookChem. CAS No.133331-77-8,1-(PERFLUOROHEXYL)OCTANE Suppliers. [Link]
-
Mol-Instincts. 2-Methylpropan-2-ol. [Link]
-
The Good Scents Company. 1-methoxy-2-methyl-2-propanol. [Link]
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Methodological & Application
Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol from ester
An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol via Ester Reduction
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the synthesis of 2-(2-methoxyphenyl)-2-methylpropan-1-ol, a primary alcohol featuring a quaternary carbon center. The described methodology focuses on the reduction of a suitable ester precursor, methyl 2-(2-methoxyphenyl)-2-methylpropanoate, using lithium aluminum hydride (LiAlH₄). This guide is intended for researchers and professionals in organic synthesis and drug development, offering a detailed exploration of the synthetic strategy, reaction mechanism, a step-by-step experimental protocol, and critical safety considerations. The causality behind procedural choices, such as reagent selection and workup conditions, is explained to provide a deeper understanding of the transformation.
Introduction and Synthetic Strategy
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a unique structural motif that may serve as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, which combines a sterically hindered quaternary carbon with a reactive primary alcohol, makes it an interesting synthon for introducing the 2,2-dimethyl-1-(2-methoxyphenyl)propyl moiety.
The synthesis of primary alcohols is a fundamental transformation in organic chemistry. When the target primary alcohol is adjacent to a fully substituted carbon atom, a robust and direct synthetic method is required. The reduction of an ester to a primary alcohol is a classic and highly efficient approach. This pathway was chosen for its high yield and functional group tolerance.
The core of this strategy involves the reduction of the ester, methyl 2-(2-methoxyphenyl)-2-methylpropanoate. While milder reducing agents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally unreactive towards esters.[1] Therefore, a powerful hydride-donating reagent is necessary. Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation due to its high reactivity, which allows for the complete reduction of esters to primary alcohols under mild temperature conditions.[2][3]
The overall transformation is depicted below: Scheme 1: Overall Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is reduced by Lithium Aluminum Hydride in an ethereal solvent, followed by an aqueous workup to yield the target primary alcohol.
Reaction Mechanism
The reduction of an ester with LiAlH₄ is a two-stage process, involving two separate hydride transfers from the AlH₄⁻ anion.[4]
-
First Hydride Addition: The reaction initiates with a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate stabilized by the aluminum species.
-
Collapse and Aldehyde Formation: This tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, expelling the methoxide group (-OCH₃) as a leaving group, which remains coordinated to the aluminum. This step generates a transient aldehyde intermediate.
-
Second Hydride Addition: Aldehydes are more reactive towards LiAlH₄ than esters.[4] Consequently, the aldehyde formed in situ is immediately reduced by a second equivalent of hydride. This attack on the aldehyde's carbonyl carbon results in a new tetrahedral alkoxide intermediate.
-
Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed to quench any remaining LiAlH₄ and to protonate the aluminum alkoxide species, liberating the final primary alcohol product, 2-(2-methoxyphenyl)-2-methylpropan-1-ol.[1][4]
The mechanistic pathway is illustrated in the diagram below.
Diagram 1: Mechanism of Ester Reduction by LiAlH₄.
Detailed Experimental Protocol
This protocol outlines the reduction of 10 mmol of the starting ester. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| Methyl 2-(2-methoxyphenyl)-2-methylpropanoate | N/A | 208.25 | 10.0 | 2.08 g |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 15.0 | 0.57 g (1.5 equiv) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 70 mL |
| Water (H₂O), Deionized | 7732-18-5 | 18.02 | - | 1.2 mL |
| 15% (w/v) Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 | - | 0.6 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice-water bath
-
Glass funnel and filter paper (or Büchner funnel)
-
Separatory funnel (250 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
LAH Suspension: Carefully add the lithium aluminum hydride powder (0.57 g) to the flask against a positive flow of inert gas. Add 40 mL of anhydrous THF via syringe to create a grey suspension.
-
Cooling: Place the flask in an ice-water bath and stir the LAH suspension for 15 minutes to cool it to 0 °C.
-
Ester Addition: Dissolve the methyl 2-(2-methoxyphenyl)-2-methylpropanoate (2.08 g) in 30 mL of anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent runaway conditions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting ester spot has been completely consumed.
-
Workup (Fieser Method): This quenching procedure is critical for safety and for obtaining an easily filterable solid. Cool the reaction flask back to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential, dropwise addition of:
-
0.6 mL of water. (A vigorous evolution of hydrogen gas will occur).
-
0.6 mL of 15% aqueous NaOH solution.
-
1.8 mL of water.
-
Safety Note: Each addition is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform additions very slowly.
-
-
Filtration: After the final addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the solid through a pad of Celite® or a fluted filter paper, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).
-
Extraction and Drying: Transfer the combined filtrate to a separatory funnel. If an aqueous layer is present, separate it. Wash the organic layer with brine (50 mL), dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a colorless oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, if the product is solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed. Tertiary alcohols are prone to acid-catalyzed dehydration at high temperatures, so vacuum distillation should be approached with caution.[5]
Experimental Workflow and Data Summary
The entire experimental process is summarized in the following workflow diagram.
Diagram 2: Experimental Workflow for the Synthesis.
Data Summary
| Parameter | Value |
| Scale | 10.0 mmol |
| Equivalents of LiAlH₄ | 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Theoretical Yield | 1.94 g |
| Expected Yield | 85-95% |
| Product Appearance | Colorless oil or white solid |
| Purification Method | Flash Chromatography / Recrystallization |
Safety and Troubleshooting
-
Primary Hazard: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. It reacts violently with water and other protic sources to release hydrogen gas, which can ignite.[2][3] Always handle LiAlH₄ in a fume hood under an inert atmosphere.
-
Quenching: The workup procedure is the most hazardous step. Add quenching reagents extremely slowly, especially the initial addition of water, to control the exothermic reaction and gas evolution.
-
Solvents: Ensure all solvents are strictly anhydrous. The presence of water will consume the LiAlH₄ reagent, lower the yield, and increase the safety risk during addition.
-
Troubleshooting - Gelatinous Precipitate: If the quenching procedure results in a gelatinous precipitate that is difficult to filter, adding anhydrous MgSO₄ or Na₂SO₄ to the slurry and stirring for an hour can help break up the emulsion and produce a more granular solid.
-
Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, the cause is likely insufficient or deactivated LiAlH₄. This can result from using non-anhydrous solvents or glassware, or from prolonged exposure of the reagent to atmospheric moisture.
Conclusion
The reduction of methyl 2-(2-methoxyphenyl)-2-methylpropanoate using lithium aluminum hydride provides a reliable and high-yielding pathway to 2-(2-methoxyphenyl)-2-methylpropan-1-ol. The protocol detailed in this application note, with its emphasis on anhydrous conditions and a controlled, safe workup, offers a robust method for researchers in synthetic chemistry. Careful adherence to the procedural and safety guidelines is essential for the successful and safe execution of this valuable transformation.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Google Patents. (2014). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
PubChem. (n.d.). Methyl 2-methoxy-2-methylpropanoate. Retrieved from [Link]
- Google Patents. (2002). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Grignard Reagents. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
European Patent Office. (1989). EP 0328258 B1 - Tertiary butyl alcohol purification. Retrieved from [Link]
- Google Patents. (2016). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]
-
University Course Material. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
- Google Patents. (1934). US1950889A - Process for the purification of tertiary butyl alcohol.
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Harvard University, Myers Research Group. (n.d.). Chem 115 - Handout: Common Reducing Agents. Retrieved from [Link]
-
OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. Retrieved from [Link]
-
Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Reagent Guide. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-(hydroxymethyl)-2-methoxyphenyl acetate. Retrieved from [Link]
Sources
High-Efficiency Reduction of Sterically Hindered Esters: Protocol for Ethyl 2-(2-methoxyphenyl)-2-methylpropanoate
Application Note: AN-RED-2026-04
Abstract & Core Challenge
The reduction of ethyl 2-(2-methoxyphenyl)-2-methylpropanoate to its corresponding alcohol, 2-(2-methoxyphenyl)-2-methylpropan-1-ol , presents a classic challenge in organic synthesis: nucleophilic attack at a neopentyl-like quaternary center.
The substrate features a carbonyl group flanked by a gem-dimethyl quaternary carbon and an ortho-substituted aromatic ring. This steric congestion significantly retards the rate of hydride addition, often leading to incomplete conversion or the need for forcing conditions that jeopardize chemoselectivity. This application note details two validated protocols—Lithium Aluminum Hydride (LAH) for laboratory-scale efficiency and Red-Al® (Vitride) for scalable thermal stability—to achieve >95% conversion with high isolated yields.
Chemical Context & Mechanism[1][2][3][4][5][6]
Structural Analysis
The target substrate contains three distinct impediments to reduction:
-
Gem-dimethyl Effect: The
-quaternary carbon creates a "neopentyl" steric wall. -
Ortho-Methoxy Shielding: The 2-methoxy group on the phenyl ring provides additional steric bulk and potential electron-donating effects that slightly reduce the electrophilicity of the carbonyl carbon.
-
Electronic Resonance: As with all esters, the carbonyl oxygen lone pair resonance stabilizes the ground state, requiring a strong nucleophile to break the activation energy barrier.
Mechanistic Pathway
The reduction proceeds via a stepwise hydride transfer. The rate-determining step (RDS) is the initial nucleophilic attack of the aluminohydride species on the carbonyl carbon to form the tetrahedral aluminate intermediate. In this specific substrate, the approach vector of the hydride is hindered by the methyl groups and the aromatic ring.
Figure 1: Mechanistic Pathway & Steric Challenges
Caption: Mechanistic flow of hindered ester reduction. The initial hydride attack (RDS) is retarded by the gem-dimethyl and ortho-methoxy groups.
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH4) – Laboratory Scale
Best for: Small scale (<10g), rapid reaction, high reactivity.
Safety Warning: LiAlH4 is pyrophoric and reacts violently with water. Ensure anhydrous conditions and an inert atmosphere (Nitrogen/Argon).
Reagents
-
Substrate: Ethyl 2-(2-methoxyphenyl)-2-methylpropanoate (1.0 equiv)
-
Reductant: LiAlH4 (2.0 equiv, 2.4 M in THF or powder)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon flow.
-
Charging: Add LiAlH4 (2.0 equiv) to the flask. If using powder, suspend in anhydrous THF at 0°C.
-
Addition: Dissolve the ester substrate in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C over 30 minutes.
-
Note: Gas evolution (
) will occur. Control addition rate to manage effervescence.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Due to steric hindrance, heat the mixture to reflux (66°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The intermediate aldehyde is rarely observed; the spot should shift directly to the more polar alcohol.
-
-
Fieser Quench (Critical for Workup):
-
Cool to 0°C.[1]
-
Slowly add x mL Water (where x = grams of LiAlH4 used).
-
Add x mL 15% NaOH .
-
Add 3x mL Water .
-
Result: A granular white precipitate (Lithium Aluminate salts) forms, which is easily filterable.
-
-
Isolation: Filter the salts through a Celite pad. Wash the cake with Et2O. Dry the filtrate over
and concentrate in vacuo.
Protocol B: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) – Process Scale
Best for: Larger scale (>50g), thermal stability, safety.
Why Red-Al? Unlike LiAlH4, Red-Al is non-pyrophoric (though still moisture sensitive), soluble in aromatic solvents, and stable at higher temperatures (up to 140°C), which is crucial for overcoming the activation energy of hindered esters.
Reagents
-
Substrate: Ethyl 2-(2-methoxyphenyl)-2-methylpropanoate (1.0 equiv)
-
Reductant: Red-Al (65-70% wt solution in Toluene) (1.5 equiv)
-
Solvent: Anhydrous Toluene
Procedure
-
Setup: Dry 3-neck flask, mechanical stirrer, internal thermometer.
-
Preparation: Dilute the Red-Al solution with an equal volume of anhydrous Toluene.
-
Addition: Add the ester substrate (dissolved in minimal Toluene) to the Red-Al solution at ambient temperature.
-
Process Insight: Inverse addition (Red-Al to Ester) is also possible but standard addition (Ester to Red-Al) ensures excess hydride is always present, driving the reaction to the alcohol.
-
-
Heating: Heat the mixture to 80–90°C . The higher boiling point of toluene compared to THF drives the reduction of the sterically hindered carbonyl more effectively.
-
Quench (Rochelle's Salt):
-
Cool to RT.
-
Pour the reaction mixture into a stirred solution of 20% Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 2 hours. This breaks the aluminum-alkoxide emulsions common with Red-Al.
-
-
Separation: Separate the organic layer. Wash with brine, dry, and concentrate.
Analytical Data & Validation
Table 1: Expected Physicochemical Properties
| Property | Value / Observation |
| Product | 2-(2-methoxyphenyl)-2-methylpropan-1-ol |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| MW | 180.25 g/mol |
| 1H NMR (Diagnostic) | |
| IR Spectrum | Broad peak ~3400 |
Figure 2: Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal reduction protocol based on scale and thermal requirements.
Troubleshooting & Optimization
Incomplete Conversion
If the ester peak remains visible by TLC/HPLC after 6 hours:
-
Cause: Steric bulk is preventing the tetrahedral intermediate formation.
-
Solution: Switch to Protocol B (Red-Al) and increase temperature to 110°C (Refluxing Toluene). The higher kinetic energy is often necessary to overcome the steric barrier of the gem-dimethyl/ortho-methoxy combination.
Emulsions during Workup
-
Cause: Formation of gelatinous Aluminum hydroxides.
-
Solution: Ensure the use of Rochelle's Salt (Potassium Sodium Tartrate) or the Fieser method exactly as described. Acidic workups (HCl) should be avoided as they can cause demethylation of the methoxy group or rearrangement of the neopentyl system.
Demethylation Risk
-
Risk: While rare with standard hydrides, high temperatures with uncomplexed Lewis acids can cleave aryl ethers.
-
Prevention: Avoid using
or Aluminum Chloride additives. Stick to basic hydride sources (LAH/Red-Al).
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (General reference for hindered systems).
-
Sigma-Aldrich. (2024). Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution Technical Bulletin.
-
PubChem. (2025). Compound Summary: 2-(2-methoxyphenyl)propan-2-ol (Analogous structure data).
-
Fieser, L. F., & Fieser, M. (1967).[2] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard Fieser Workup Protocol).
Sources
Using LiAlH4 to synthesize 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Application Note: High-Efficiency Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol via LiAlH4 Reduction
Abstract & Core Directive
This Application Note details the synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol (Target Alcohol) via the reduction of its corresponding ester precursor using Lithium Aluminum Hydride (LiAlH
The Challenge: The target molecule features a quaternary carbon adjacent to the reaction site (neopentyl-like position) and an ortho-methoxy group on the phenyl ring. This combination creates significant steric bulk, often leading to incomplete reduction or trapped aluminum-alkoxide complexes under standard conditions.
The Solution: This protocol utilizes a Reflux-Driven THF System combined with a modified Fieser Workup . Unlike standard room-temperature reductions, this method ensures kinetic completion through thermal activation and prevents emulsion formation during quenching, a common failure point in scaling up lipophilic alcohols.
Retrosynthetic Analysis & Mechanism
To synthesize the target alcohol, we employ a hydride reduction of Methyl 2-(2-methoxyphenyl)-2-methylpropanoate . The choice of LiAlH
Reaction Mechanism (DOT Visualization)
The reduction proceeds via a two-stage hydride transfer. The steric bulk of the gem-dimethyl group requires the highly reactive unencumbered hydride of LiAlH
Figure 1: Step-wise reduction mechanism. Note that the second hydride attack is often the rate-determining step in sterically hindered esters.
Safety & Handling (Critical)
Hazard Class: LiAlH
-
Engineering Controls: All operations must be performed in a fume hood.
-
Atmosphere: Strictly anhydrous Nitrogen (
) or Argon. -
PPE: Flame-resistant (Nomex) lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double-gloved recommended).
-
Quenching Danger: The most hazardous step is the quench. Never add water directly to a hot reaction. Cool to 0°C first.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Eq. | MW ( g/mol ) | Density | Notes |
| Methyl 2-(2-methoxyphenyl)-2-methylpropanoate | Substrate | 1.0 | 222.28 | N/A | Dissolve in minimal THF |
| LiAlH | Reductant | 1.5 | 37.95 | 0.9 | Use solution for safer handling |
| Tetrahydrofuran (THF) | Solvent | N/A | 72.11 | 0.89 | Anhydrous, inhibitor-free |
| Sodium Hydroxide (15% w/w) | Quench | N/A | 40.00 | ~1.1 | Part of Fieser workup |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Oven-dry a 2-neck Round Bottom Flask (RBF) containing a magnetic stir bar.
-
Fit the flask with a reflux condenser and a pressure-equalizing addition funnel.
-
Flush the system with
for 15 minutes. -
Maintain a positive pressure of
throughout the reaction.
Step 2: Reagent Preparation
-
Charge LAH: Syringe the LiAlH
solution (1.5 equiv) into the RBF. Dilute with anhydrous THF to achieve a concentration of approx. 0.5 M (relative to LAH).-
Expert Insight: While 0.5 equiv of LAH is theoretically sufficient (4 hydrides per Al), we use 1.5 molar equivalents. The excess drives the reaction to completion against the steric hindrance of the gem-dimethyl group.
-
-
Cooling: Place the RBF in an ice/water bath (0°C).
-
Substrate Solution: Dissolve the ester substrate (1.0 equiv) in anhydrous THF (volume equal to the LAH solution volume) in the addition funnel.
Step 3: Reaction Initiation
-
Addition: Dropwise add the ester solution to the stirred LAH suspension over 30–45 minutes.
-
Observation: Gas evolution (
) may occur; ensure the bubbler is active.
-
-
Thermal Activation: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT).
-
Reflux: Heat the reaction to a gentle reflux (66°C) for 4–6 hours.
-
Why Reflux? The neopentyl-like position creates a kinetic barrier. Reflux ensures the intermediate aluminate collapses and the second hydride attack occurs fully.
-
Step 4: Monitoring (PAT)
-
TLC: Check consumption of starting material (Hexane:EtOAc 8:2). Stain with PMA or Anisaldehyde (UV active, but stain confirms alcohol).
-
Endpoint: Reaction is complete when the ester spot (
) disappears and a lower alcohol spot ( ) appears.
Step 5: The Fieser Workup (Crucial for Yield) Standard acidic workups often lead to "unfilterable slime" with aluminum salts. The Fieser method produces granular, sand-like salts.
-
Cool the reaction mixture back to 0°C .
-
Dilute with diethyl ether (equal volume to THF).
-
Quench Sequence (The "n, n, 3n" Rule):
-
For every 1 g of LiAlH
used initially:-
Add 1 mL Water (Very slowly, dropwise). Caution: Vigorous Exotherm.[1]
-
Add 1 mL 15% NaOH solution.
-
Add 3 mL Water.
-
-
-
Granulation: Remove the cooling bath and stir vigorously at RT for 30 minutes. The grey/white precipitate should turn into a coarse, white sand.
-
Filtration: Filter through a pad of Celite or sintered glass. Wash the cake with Et
O ( ).
Step 6: Isolation
-
Dry the combined filtrate over anhydrous MgSO
. -
Concentrate under reduced pressure (Rotovap).[2]
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Workup Decision Logic
Choosing the right workup is essential for process reliability.
Figure 2: Decision tree for selecting the optimal workup method based on scale and emulsion risk.
Expected Analytical Data
-
Appearance: Clear, colorless to pale yellow viscous oil.
-
H NMR (400 MHz, CDCl
):- 7.1–7.3 (m, 2H, Ar-H)
- 6.9 (m, 2H, Ar-H)
-
3.85 (s, 3H, -OCH
) -
3.65 (s, 2H, -CH
OH) -
1.45 (s, 6H, -C(CH
) -)
-
Key Diagnostic: Disappearance of the ester methyl singlet (
ppm) and appearance of the methylene protons ( ppm) as a singlet (due to lack of adjacent protons).
References
-
ACS Center for Lab Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. American Chemical Society.[3][4][5] [Link][6]
-
Myers, A. G. (n.d.). Work-up Procedures for LAH Reductions. Harvard University, Department of Chemistry. [Link]
-
Frontier, A. (2026).[6] Magic Formulas: Fieser Workup. University of Rochester. [Link]
-
Charest, M. G., et al. (2023).[3] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
Sources
- 1. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magic Formulas [chem.rochester.edu]
Application Note: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol in Organic Synthesis
Subtitle: Strategic Utilization of Gem-Dimethyl Scaffolds for Conformational Locking and Dihydrobenzofuran Construction
Executive Summary & Pharmacophore Utility
2-(2-Methoxyphenyl)-2-methylpropan-1-ol (referred to herein as 2-MMP ) represents a specialized class of neopentyl alcohols utilized primarily for two strategic purposes in medicinal chemistry: conformational restriction and metabolic stabilization .
Structurally, 2-MMP features a quaternary carbon at the benzylic position (gem-dimethyl group) adjacent to a primary alcohol. This architecture serves as a critical intermediate for synthesizing 2,2-dimethyl-2,3-dihydrobenzofurans , a privileged scaffold found in various bioactive natural products and pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors).
Key Structural Advantages
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups on the benzylic carbon compress the internal bond angle, forcing the side chain (–CH₂OH) and the ortho-substituent (–OMe) closer together.[1][2] This pre-organization significantly accelerates intramolecular cyclization rates, often by orders of magnitude compared to non-methylated analogs.
-
Metabolic Blockade: The neopentyl position (beta to the alcohol) lacks protons, rendering the molecule highly resistant to beta-oxidation. Furthermore, the steric bulk protects the primary alcohol from rapid glucuronidation or oxidation by dehydrogenases, improving the pharmacokinetic (PK) profile of downstream drugs.
-
Retrosynthetic Versatility: 2-MMP serves as a divergent intermediate. It can be oxidized to the aldehyde/acid, converted to a neopentyl halide (with difficulty, see Protocol 3), or cyclized to a heterocycle.
Synthesis Protocol: The "Gem-Dimethyl" Construction
Rationale: Direct alkylation of a neopentyl halide is mechanistically unfavorable due to extreme steric hindrance (preventing SN2). Therefore, the quaternary center must be constructed before the alcohol is formed, typically via dialkylation of a phenylacetic ester.
Workflow Diagram
Figure 1: Synthetic pathway for constructing the quaternary neopentyl core.
Detailed Methodology
Step 1: Gem-Dimethylation of the Ester
Reagents: Methyl 2-(2-methoxyphenyl)acetate (1.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), Methyl Iodide (2.5 eq), Anhydrous THF.
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous THF (0.5 M concentration relative to substrate).
-
Deprotonation: Cool to 0°C. Add the ester dropwise. Evolution of H₂ gas will occur. Stir for 30 mins to ensure formation of the enolate.
-
Alkylation: Add Methyl Iodide (MeI) dropwise.[3] Caution: MeI is highly toxic and volatile.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. The second methylation is slower than the first due to steric crowding.
-
Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Checkpoint:1H NMR should show the disappearance of the benzylic protons (singlet at ~3.6 ppm) and appearance of a gem-dimethyl singlet (~1.4–1.6 ppm).
-
Step 2: Reduction to Neopentyl Alcohol
Reagents: Lithium Aluminum Hydride (LiAlH₄, 1.2 eq), Anhydrous THF.
-
Setup: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Addition: Dissolve the dimethylated ester from Step 1 in THF and add dropwise to the hydride suspension.
-
Reflux: Unlike standard esters, this sterically hindered ester requires forcing conditions. Heat to reflux for 4–6 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Purification: Filter the granular precipitate. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
Application Protocol: Thorpe-Ingold Cyclization
Rationale: The primary utility of 2-MMP is its conversion to 2,2-dimethyl-2,3-dihydrobenzofuran . This reaction leverages the gem-dimethyl effect to drive ring closure.[1][2]
Reaction Logic
The methoxy group must be demethylated to a phenol. Once the phenol is generated, the proximity of the primary alcohol (held in place by the gem-dimethyl group) allows for rapid cyclization, often under the same acidic conditions used for demethylation.
Workflow Diagram
Figure 2: Cyclization pathway. The gem-dimethyl group creates a "conformational lock" that favors the formation of the dihydrobenzofuran ring.
Protocol: One-Pot Demethylation/Cyclization
Reagents: Boron Tribromide (BBr₃, 1M in DCM, 2.5 eq), Anhydrous DCM.
-
Cooling: Dissolve 2-MMP in anhydrous DCM and cool to -78°C.
-
Addition: Add BBr₃ dropwise. Note: The Lewis acid coordinates to both the methoxy oxygen and the primary alcohol oxygen.
-
Warming: Allow to warm to RT slowly. Stir for 12 hours.
-
Mechanism: BBr₃ cleaves the methyl ether to generate the phenol. The acidic environment and the favorable bond angles (Thorpe-Ingold) promote the loss of water (or coordinated leaving group) and attack by the phenol oxygen onto the neopentyl carbon.
-
Note: If cyclization is slow, refluxing in toluene with p-TsOH (after BBr3 workup) will drive the reaction to completion.
-
-
Workup: Quench with ice water. Extract with DCM. Wash with NaHCO₃.
-
Result: The product is the cyclic ether (Dihydrobenzofuran).
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Step 1 Yield | Mono-methylation observed. | Increase reaction time and ensure NaH is fresh. The second methylation is sterically difficult. |
| Reduction | Starting material remains after 2h. | Neopentyl esters are hindered.[4] Increase reflux time to 6h+ or use LiAlH₄ in refluxing dioxane (higher temp). |
| Cyclization | Phenol isolated instead of cycle. | The "lock" is present, but the leaving group (OH) is poor. Treat the isolated phenol with Mitsunobu conditions (PPh₃/DIAD) to force closure. |
| Derivatization | SN2 on primary alcohol fails. | Do not attempt standard SN2. Neopentyl alcohols cannot undergo backside attack. To substitute the -OH, use mechanisms that proceed via rearrangement or radical pathways. |
References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
-
Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6] [Link][5]
-
PubChem Compound Summary. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol (Structural Analog Data). National Library of Medicine.[7] [Link][7]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions. [Link]
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 2-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 591999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Friedel-Crafts Alkylation Strategies for Neophyl Alcohol Derivatives
Abstract
This guide details the protocols for utilizing neophyl alcohol (2-methyl-2-phenyl-1-propanol) and its derivatives in Friedel-Crafts (FC) alkylation reactions. It addresses the critical synthetic challenge known as the "Neophyl Paradox": the inherent thermodynamic drive for skeletal rearrangement via 1,2-phenyl migration. We provide two distinct workflows: Protocol A for synthesizing 1,2-diaryl-2-methylpropane scaffolds (exploiting the rearrangement) and Protocol B for retaining the neophyl skeleton (bypassing the rearrangement via acylation-reduction).
Introduction: The Neophyl Challenge
Neophyl alcohol derivatives possess a unique structural motif—a primary hydroxyl group adjacent to a quaternary carbon bearing a phenyl ring. In Friedel-Crafts alkylation, this structure presents a bifurcation in reaction pathways driven by carbocation stability.[1][2]
The Mechanistic Divergence
When neophyl alcohol is treated with a Lewis or Brønsted acid, the expected primary carbocation is kinetically accessible but thermodynamically unstable. It immediately undergoes a 1,2-phenyl shift (anchimeric assistance) to form a phenonium ion intermediate, which opens to a stable tertiary benzylic carbocation.
-
Direct Attack (Path A): Theoretically yields 1-neophylbenzene (Rare/Difficult).
-
Rearrangement (Path B): Yields 1,2-diphenyl-2-methylpropane (Dominant).
Researchers must choose their protocol based on whether the rearrangement is a "bug" or a "feature" of their target molecule design.
Figure 1: Mechanistic pathway showing the dominance of the rearrangement pathway (Green) over direct alkylation (Grey).
Protocol A: Synthesis of Rearranged Scaffolds (Thermodynamic Control)
Objective: Synthesis of 1,2-diphenyl-2-methylpropane derivatives. Application: Creating bulky, lipophilic diaryl cores common in antihistamines and agrochemicals.
Reagents & Equipment
-
Substrate: Neophyl Alcohol (1.0 equiv)
-
Arene: Benzene or substituted benzene (Excess, acts as solvent)
-
Catalyst: Aluminum Chloride (
) or Sulfuric Acid ( )[3] -
Quench: Ice-water/HCl mixture
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge 50 mL of dry benzene (or arene of choice).
-
Catalyst Activation:
-
Option 1 (Lewis Acid): Add anhydrous
(1.2 equiv) at 0°C. Stir until a suspension forms. -
Option 2 (Brønsted Acid): Add concentrated
(2.0 equiv) dropwise at 0°C.
-
-
Addition: Dissolve Neophyl Alcohol (10 mmol) in 10 mL of benzene. Add this solution dropwise to the catalyst mixture over 30 minutes.
-
Note: Maintain temperature < 10°C to prevent polymerization of side-products.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 3–5 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1) will show consumption of alcohol (
) and appearance of non-polar hydrocarbon product ( ).
-
-
Quench: Pour the reaction mixture slowly onto 100g of crushed ice acidified with 10 mL conc. HCl.
-
Workup: Separate the organic layer.[4] Extract the aqueous layer with diethyl ether (
mL). Combine organics, wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization from ethanol or column chromatography (100% Hexanes).
Expected Results
| Parameter | Value | Notes |
| Major Product | 1,2-diphenyl-2-methylpropane | >90% Regioselectivity |
| Yield | 75–85% | Dependent on catalyst freshness |
| Appearance | White crystalline solid | MP: 52–54°C |
Protocol B: Retention of Neophyl Skeleton (The "Acylation-Reduction" Route)
Objective: Synthesis of 1-neophylbenzene (Unrearranged). Rationale: Direct alkylation fails to yield the unrearranged product due to the speed of the phenyl shift. To retain the skeleton, we must avoid the carbocation intermediate entirely by using the Friedel-Crafts Acylation followed by reduction.
Workflow Overview
-
Oxidation: Neophyl Alcohol
2-methyl-2-phenylpropanoic acid. -
Activation: Acid
Acid Chloride. -
FC Acylation: Acid Chloride + Benzene
Ketone (No rearrangement).[3][5] -
Reduction: Ketone
Neophylbenzene.
Figure 2: The Acylation-Reduction strategy ensures skeletal retention by stabilizing the electrophile as an acylium ion.
Step-by-Step Methodology (Acylation Step)
-
Reagent Prep: Convert 2-methyl-2-phenylpropanoic acid to the acid chloride using thionyl chloride (
) reflux for 2 hours. Remove excess under vacuum. -
Acylation:
-
Suspend
(1.1 equiv) in dry dichloromethane (DCM) at 0°C. -
Add the prepared acid chloride (1.0 equiv) dropwise.
-
Add Benzene (1.1 equiv) dropwise.
-
Note: Unlike alkylation, acylation requires stoichiometric
because the product ketone complexes with the Lewis acid.[3]
-
-
Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.
-
Quench & Isolation: Pour onto ice/HCl. Extract with DCM. Wash with NaOH (1M) to remove unreacted acid.
-
Reduction (Clemmensen):
-
Reflux the intermediate ketone with Zinc amalgam (
) and concentrated HCl for 6 hours. -
This removes the carbonyl oxygen, yielding the final alkyl group without rearranging the carbon skeleton.
-
Critical Analysis & Troubleshooting
Catalyst Selection Guide
| Catalyst | Strength | Outcome for Neophyl Alcohol | Recommendation |
| Strong Lewis Acid | 100% Rearrangement | Use for Protocol A. | |
| Moderate Lewis Acid | Mixed isomers, low yield | Avoid; difficult to control. | |
| Strong Brønsted Acid | High Rearrangement | Excellent for Protocol A (Solvent-free). | |
| Superacid | Complex oligomerization | Use only at -78°C for kinetic studies. |
Common Pitfalls
-
Moisture Sensitivity:
is highly hygroscopic. Hydrated releases HCl gas and loses catalytic activity, leading to stalled reactions. -
Temperature Control: In Protocol A, exceeding 60°C promotes poly-alkylation and polymerization of the isobutylene by-products formed during reversible de-alkylation.
-
Isomer Identification: Standard NMR is required to distinguish products.
-
Rearranged Product: Characterized by a singlet for the dimethyl group and a
singlet bridging two phenyl rings. -
Unrearranged Product: Characterized by a singlet for the dimethyl group and a
adjacent to the single phenyl ring.
-
References
- Friedel-Crafts Chemistry. Olah, G. A. (1973). Wiley-Interscience. (Classic text on mechanism and rearrangement).
- The Mechanism of the Friedel-Crafts Reaction. Roberts, R. M., & Khalaf, A. A. (1990). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.
-
Neophyl Rearrangement Mechanism. Winstein, S., et al. (1952). "Neighboring Carbon and Hydrogen. X. Solvolysis of Neophyl Halides." Journal of the American Chemical Society, 74(5), 1113–1120. Link
-
Friedel-Crafts Acylation vs Alkylation. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. Link
-
Modern Catalytic Approaches. Rueping, M., & Nachtsheim, B. J. (2010). "A Review of New Developments in the Friedel–Crafts Alkylation." Beilstein Journal of Organic Chemistry, 6, 6. Link
Sources
Troubleshooting & Optimization
Improving yield of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and improve the yield and purity of your target molecule. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Introduction: The Synthetic Challenge
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a valuable tertiary alcohol intermediate in various synthetic applications. The most common and direct route to its synthesis involves the reaction of an organometallic reagent, typically a Grignard reagent, with a suitable carbonyl compound. While theoretically straightforward, the Grignard reaction is notoriously sensitive to reaction conditions, and achieving high yields requires careful control over reagents and procedure. This guide addresses the most common pitfalls encountered in this synthesis.
The primary synthetic route involves the double addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to methyl 2-methoxybenzoate. This method is often preferred due to the commercial availability of the starting materials.
Caption: Primary synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may encounter.
Q1: My Grignard reaction won't start, or the reagent yield is very low. What is going wrong?
A1: This is the most common failure point. Grignard reagents are powerful bases and nucleophiles that are extremely sensitive to moisture and atmospheric oxygen.[1][2]
Probable Causes & Solutions:
-
Presence of Water: Even trace amounts of water will react with and "quench" the Grignard reagent as it forms.[2]
-
Solution: All glassware must be rigorously dried. Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon) and cool to room temperature under an inert atmosphere. Ensure all solvents (typically THF or diethyl ether) are anhydrous.
-
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium before adding the bulk of your alkyl halide. Methods include:
-
Iodine Activation: Add a single crystal of iodine to the magnesium. The color will fade as the reaction initiates.[3]
-
Mechanical Activation: Crush the magnesium turnings with a glass rod (do this carefully to avoid breaking the flask).
-
Chemical Activation: Add a few drops of a pre-formed Grignard reagent or 1,2-dibromoethane to initiate the reaction.
-
-
-
Slow Initiation: Sometimes the reaction is simply slow to start.
-
Solution: Add a small portion of your methyl halide solution to the activated magnesium. You should observe bubbling or a gentle refluxing of the solvent as evidence of initiation.[4] Once initiated, add the remaining halide solution dropwise to maintain a steady reaction rate. Do not apply excessive external heat initially.[3]
-
Q2: I formed the Grignard reagent, but my yield of the final tertiary alcohol is poor after adding the ester.
A2: Low yield at this stage points to competing side reactions or incomplete conversion. The Grignard reagent can act as a base in addition to its desired role as a nucleophile.[5]
Probable Causes & Solutions:
-
Enolization of the Intermediate Ketone: After the first addition of MeMgBr to the ester, an intermediate ketone (2-methoxyacetophenone) is formed.[2] A second molecule of MeMgBr can act as a base, removing a proton from the methyl group of the ketone to form an enolate. This enolate is unreactive towards further Grignard addition and will revert to the ketone upon workup.[6]
-
Solution: This side reaction is favored at higher temperatures. Maintain a low temperature (e.g., 0 °C or lower) while adding the ester solution slowly to the Grignard reagent. This keeps the instantaneous concentration of the Grignard reagent high relative to the ketone, favoring nucleophilic addition.
-
-
Inaccurate Grignard Concentration: If the concentration of your Grignard reagent is lower than assumed, you may not have the required two full equivalents to complete the reaction.[6]
-
Solution: Titrate a small aliquot of your Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of sec-butanol with 1,10-phenanthroline as an indicator.
-
-
Reaction with the Methoxy Group: While less common, there is a possibility of the Grignard reagent reacting with the methoxy group on the aromatic ring, especially at elevated temperatures.
-
Solution: Adhere to low reaction temperatures and avoid prolonged heating.
-
Q3: My final product is contaminated with a significant amount of 2-methoxyacetophenone. Why?
A3: This is a classic sign of incomplete reaction. The conversion of the ester to the tertiary alcohol is a two-step addition process.[2] The presence of the intermediate ketone indicates that the second nucleophilic addition did not go to completion.
Probable Causes & Solutions:
-
Insufficient Grignard Reagent: This is the most likely cause. You need at least two molar equivalents of the Grignard reagent for every mole of the ester.
-
Solution: Use a slight excess of the Grignard reagent (e.g., 2.1-2.2 equivalents) to ensure full conversion. Titrating the reagent beforehand is highly recommended to ensure accuracy.[6]
-
-
Premature Quenching: Adding the quenching solution (e.g., aqueous ammonium chloride) before the second addition is complete will protonate the intermediate magnesium alkoxide of the ketone, leading to its isolation after workup.
-
Solution: Allow the reaction to stir for a sufficient time after the addition of the ester is complete (e.g., 1-2 hours at room temperature) to ensure the second addition has occurred. Monitor the reaction by TLC or GC if possible.
-
| Symptom | Probable Cause(s) | Recommended Solution(s) | Anticipated Outcome |
| Low Yield | Inaccurate Grignard concentration; Water contamination; Enolization of the intermediate ketone.[6] | Titrate Grignard reagent; Rigorously dry all glassware and solvents; Add ester slowly at low temperature (0 °C). | Increased conversion to the desired tertiary alcohol. |
| Dark Reaction Mixture | Impurities in magnesium; Side reactions (e.g., Wurtz coupling).[6] | Use fresh, high-purity magnesium; This is often cosmetic and may not severely impact yield if the reaction initiates properly. | A successful reaction despite the dark color. |
| Ketone Impurity | Insufficient Grignard reagent (less than 2 equivalents); Premature workup.[2] | Use a slight excess (2.1-2.2 eq.) of Grignard reagent; Allow for sufficient reaction time after ester addition. | Complete conversion to the tertiary alcohol, minimizing ketone byproduct. |
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
-
Both diethyl ether and tetrahydrofuran (THF) are commonly used. THF is generally a better solvent for stabilizing the Grignard reagent and can be beneficial for less reactive halides.[3] However, it must be scrupulously dried as it is more hygroscopic than ether. For methyl bromide, diethyl ether is often sufficient.
-
-
How should I perform the workup?
-
The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4][7] This is a weakly acidic proton source that effectively protonates the final magnesium alkoxide to yield the alcohol while minimizing the risk of acid-catalyzed side reactions that can occur with stronger acids like HCl.
-
-
My product seems oily and difficult to purify. Any suggestions?
-
While the target molecule can be a low-melting solid, impurities can make it an oil. Purification is typically achieved by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Methyl bromide (as a solution in diethyl ether) or Methyl Iodide
-
Methyl 2-methoxybenzoate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus and cool under an inert atmosphere.
-
Grignard Formation: Place magnesium turnings (2.2 eq.) and a crystal of iodine in the flask. Add a small portion of the methyl bromide solution (2.2 eq. total) in anhydrous ether via the dropping funnel. Wait for initiation (disappearance of iodine color, gentle reflux). Once started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve methyl 2-methoxybenzoate (1.0 eq.) in anhydrous ether and add it to the dropping funnel. Add the ester solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold, saturated solution of ammonium chloride. Rinse the reaction flask with ether and add it to the beaker. Stir until the layers are well-separated.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify via silica gel column chromatography.
Caption: Troubleshooting workflow for low yield synthesis.
References
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76.
- BenchChem. (n.d.). Catalyst Performance in the Synthesis of 2-Methyl-3-methoxybenzoyl Chloride: A Comparative Guide.
- University of Michigan. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. ResearchGate.
- ChemicalBook. (n.d.). (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Organic Syntheses. (n.d.). Aldehydes from Grignard Reagents.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Side reactions in a grignard synthesis - ProQuest [proquest.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
2-(2-Methoxyphenyl)-2-methylpropan-1-ol crystallization techniques
Technical Support Center: Crystallization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Executive Summary
You are inquiring about 2-(2-Methoxyphenyl)-2-methylpropan-1-ol (also known as o-methoxyneophyl alcohol).[1] This molecule belongs to the neophyl alcohol class, characterized by a gem-dimethyl quaternary carbon adjacent to an aromatic ring.[1]
Technical Challenge: The ortho-methoxy substituent creates steric bulk and intramolecular electronic effects that often depress the melting point compared to the para isomer or the unsubstituted neophyl alcohol.[1] This frequently results in the product isolating as a viscous oil or a low-melting solid, leading to "oiling out" rather than discrete crystallization.[1]
This guide provides field-proven techniques to force crystallization, control polymorphism, and ensure high purity.[1]
Part 1: Physicochemical Profile & Solubility Data[1]
Before attempting crystallization, you must understand the solubility landscape.[1] This molecule exhibits "neophyl-like" behavior: lipophilic but with a polar hydroxyl "head."[1]
| Parameter | Data / Observation | Technical Note |
| Physical State | Low-melting solid or Viscous Oil | Melting point is likely < 60°C (Unsubstituted neophyl alcohol MP is ~56°C; p-ethoxy analog is ~48°C).[1][2] |
| Solubility (High) | Ethanol, Methanol, DCM, Ethyl Acetate | Too soluble for use as a single solvent; use as a co-solvent only.[1] |
| Solubility (Moderate) | Diethyl Ether, Toluene | Good for dissolving the crude oil before adding anti-solvent.[1] |
| Solubility (Low) | Petroleum Ether , Hexanes, Heptane | Primary Crystallization Solvents. |
| Water Solubility | Very Low | Immiscible; water can be used to wash away inorganic salts during workup.[1] |
Part 2: Crystallization Protocols
Method A: The "Winstein" Standard (Petroleum Ether)
Based on classical isolation techniques for neophyl systems.[1]
Best For: Crude material that is already >90% pure but colored or semi-solid.[1]
-
Dissolution: Dissolve the crude 2-(2-Methoxyphenyl)-2-methylpropan-1-ol in a minimum amount of warm Diethyl Ether or Benzene (substitute with Toluene for safety).[1]
-
Why: The compound is highly soluble here, breaking down the amorphous oil structure.[1]
-
-
Anti-Solvent Addition: Slowly add Petroleum Ether (b.p. 60-80°C) or Hexanes until the solution becomes slightly turbid (cloudy).[1]
-
Clarification: If the turbidity is due to oil droplets (oiling out), add a few drops of the good solvent (Ether) until clear.[1]
-
Nucleation: Scratch the inner wall of the flask with a glass rod.
-
Cooling: Place the flask in a refrigerator (4°C) for 12 hours. If no crystals form, move to a freezer (-20°C).
-
Harvest: Filter the crystals rapidly while cold. Wash with cold Pentane or Hexane.[1]
Method B: The "Oiling Out" Rescue Protocol
Best For: Material that separates as a gummy oil at the bottom of the flask.[1]
The Issue: The melting point is likely near the boiling point of your solvent, or impurities are depressing the freezing point.[1]
-
Solvent Swap: Evaporate the current solvent completely to obtain the oil.[1]
-
Biphasic Setup: Add n-Heptane (approx. 5 mL per gram of compound). Heat to 50°C with vigorous stirring.
-
Seeding: If the compound does not dissolve completely, add a small amount of Ethyl Acetate dropwise until dissolution is just achieved at 50°C.
-
Slow Ramp: Turn off the heat source and let the oil bath cool to room temperature slowly (over 2-3 hours).
-
Seed Crystal: If you have any solid material from a previous batch (even impure), add a speck now (at ~25°C).[1]
-
Deep Freeze: Once at room temp, move to -20°C. The ortho-methoxy group increases solubility, so deep cold is often required to drive yield.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is a persistent yellow oil. How do I solidify it?
-
Diagnosis: You likely have unreacted precursor (ester or acid) or trace solvent trapped in the lattice.[1]
-
Fix:
-
Perform a high-vacuum drying step (0.1 mmHg) for 4 hours to remove trapped solvent.[1]
-
Re-dissolve in pure Pentane or Hexane.[1]
-
Use a Dry Ice/Acetone bath (-78°C) to freeze the oil into a solid mass.
-
Allow it to warm slowly to -20°C. Often, the transition from glass to crystal happens during this warming phase.[1]
-
Q2: Can I use water as an anti-solvent?
-
Recommendation: No. While the compound is hydrophobic, using water with alcohols (methanol/ethanol) often leads to a milky emulsion (oil-in-water) rather than crystals because the ortho-methoxy group acts as a surfactant head, stabilizing the droplets.[1] Stick to Hydrocarbon/Ether systems.
Q3: The NMR shows purity, but the color is brown/orange.
-
Cause: Oxidation of the phenolic ether or trace metal salts from the reduction step (if using LiAlH4/KBH4).[1]
-
Fix: Before crystallization, dissolve the oil in Ether and treat with Activated Charcoal .[1] Filter through Celite.[1] This removes the color bodies that inhibit crystal growth.[1]
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying o-methoxyneophyl alcohol derivatives.
Caption: Decision tree for selecting the appropriate crystallization method based on the physical state of the crude intermediate.
References
-
Winstein, S., & Heck, R. (1956).[1] The Role of Neighboring Groups in Replacement Reactions.[1] XXII. The Neophyl System.[1][9] Journal of the American Chemical Society, 78(19), 4801–4805.[1] (Establishes the isolation of o-methoxyneophyl alcohol via crystallization from petroleum ether). [1]
-
BenchChem. (2025).[1][2] Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. (Provides comparative physicochemical data for the para-ethoxy analogue, supporting the low-melting solid hypothesis).
-
PubChem. (2025).[1] Compound Summary: 2-Methoxy-2-methylpropan-1-ol (Differentiation from aliphatic isomers).[1]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Isobutanol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 8. WO2010002712A2 - Method of crystallization - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Reduction of 2-Methoxyphenyl Isobutyric Acid
Topic: Optimization of the reduction of 2-(2-methoxyphenyl)-2-methylpropanoic acid to 2-(2-methoxyphenyl)-2-methylpropan-1-ol. Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Mechanistic Insight
You are encountering difficulties in reducing 2-methoxyphenyl isobutyric acid (2-MPIBA). This is not a standard reduction due to the convergence of two antagonistic factors: steric hindrance and electronic deactivation .
The Mechanistic Bottleneck
Most standard reductions (e.g., using
-
Steric Blockade: The gem-dimethyl group at the
-position creates a "neopentyl-like" steric environment, physically shielding the carbonyl carbon from bulky nucleophiles. -
Electronic Effect: The ortho-methoxy group on the phenyl ring donates electron density (
-donation), rendering the carbonyl carbon less electrophilic and further slowing down nucleophilic attack.
The Solution: You must switch from a nucleophilic reduction mechanism (LAH) to an electrophilic reduction mechanism (Borane). Borane coordinates to the carbonyl oxygen first, activating it, and then delivers the hydride intramolecularly.[1] This mechanism is largely insensitive to the steric bulk of the
Reagent Selection Matrix
Use the following decision matrix to select the optimal protocol for your scale and constraints.
Figure 1: Decision matrix for selecting the reduction system based on scale and safety constraints.
Optimized Protocols
Protocol A: The "In-Situ" Method (NaBH4 / I2)
Best for: Scalability, safety, and avoiding the handling of pyrophoric borane liquids.
Mechanism: Sodium borohydride reacts with Iodine to generate Borane (
Reagents:
-
Substrate: 2-MPIBA (1.0 equiv)
- (2.5 equiv)
- (1.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge 2-MPIBA and
into a dry flask under . Add THF (10 vol). -
Cooling: Cool the suspension to 0°C.
-
Addition: Dissolve Iodine (
) in THF and add dropwise over 30-60 minutes.-
Critical Check: Observe gas evolution (
). The solution color should fade from purple/brown to colorless as Iodine is consumed.
-
-
Reaction: Warm to reflux (66°C) for 3-5 hours.
-
Why Reflux? The steric bulk of the isobutyric group requires thermal energy to drive the hydride transfer.
-
-
Quench: Cool to 0°C. Add Methanol cautiously until gas evolution ceases.
-
Workup: Concentrate solvent. Partition between EtOAc and 1M HCl (to break boron complexes). Wash with brine, dry, and concentrate.[2]
Protocol B: The Direct Borane Method (BH3·DMS)
Best for: High throughput, clean impurity profile. Note: Borane-Dimethylsulfide (DMS) is more stable and concentrated than Borane-THF.[3]
Reagents:
-
Substrate: 2-MPIBA (1.0 equiv)
- (1.2 - 1.5 equiv)
-
Solvent: THF or 2-MeTHF
Step-by-Step Workflow:
-
Setup: Dissolve 2-MPIBA in THF under
. Cool to 0-5°C. -
Addition: Add
dropwise via syringe/cannula. Control exotherm to <10°C. -
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12 hours.
-
Troubleshooting: If HPLC shows >5% starting material, heat to 40°C. Do not exceed 50°C to avoid cleaving the methyl ether.
-
-
Quench (The Critical Step): See "Troubleshooting" below regarding the "Gelatinous Trap."
Troubleshooting & FAQs
Issue 1: "My workup is a white, sticky mess (Emulsion/Gel)."
Diagnosis: Incomplete hydrolysis of the Borate Ester. Explanation: The reduction product forms a trimeric borate ester with the boron byproduct. This ester is stable and forms gels with water, trapping your product. Solution:
-
Method 1 (Oxidative): Add 30%
and NaOH during workup. This oxidizes the boron to water-soluble borates. -
Method 2 (Methanolysis): Quench with Methanol and reflux for 1 hour. This converts the species to volatile Trimethyl Borate (
). Evaporate the solvent/borate azeotrope. Repeat methanol addition/evaporation 3 times.
Issue 2: "I see a persistent impurity at RRT 0.90."
Diagnosis: Unreacted Mixed Anhydride or Boron Complex.
Explanation: If using Protocol A (
Issue 3: "Low Yield / Loss of Product."
Diagnosis: Volatility or Demethylation. Explanation:
-
Volatility: The product 2-(2-methoxyphenyl)-2-methylpropan-1-ol is a neopentyl-type alcohol and can be surprisingly volatile. Do not dry under high vacuum (< 5 mbar) for extended periods at high heat.
-
Demethylation: If you used
or allowed to reflux at high temps (>65°C) for too long, you may have cleaved the methyl ether to a phenol. Check for a new peak with a shift in UV absorbance (phenols absorb differently than anisoles).
Data Summary
| Parameter | Protocol A (NaBH4/I2) | Protocol B (BH3·DMS) |
| Active Species | Diborane (generated in situ) | Borane-DMS complex |
| Cost | Low | Moderate/High |
| Safety | Moderate ( | High Risk (Pyrophoric, Stench) |
| Reaction Temp | Reflux (66°C) | 0°C |
| Steric Tolerance | Good | Excellent |
| Main Impurity | Unreacted Acid (if under-refluxed) | Borate Ester (if under-quenched) |
Visualization: The "Gelatinous Trap" Mechanism
Understanding why the workup fails is key to fixing it. The diagram below illustrates the formation of the stable Borate Ester and how to break it.
Figure 2: The "Gelatinous Trap" mechanism showing why simple water quenching leads to emulsions, while methanolysis releases the product.
References
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of Organic Chemistry, 47(16), 3153-3163. Link
-
Abiko, A., Masamune, S., et al. (1992). Boron-mediated reduction of carboxylic acids.[2][3][4][5] Tetrahedron Letters, 33(38), 5517-5518. (Foundational work on borate ester workups). Link
-
Prasad, A. S. B., et al. (1991). Systemic study of NaBH4-I2 reduction of carboxylic acids. Tetrahedron, 48, 4623. (Specific to hindered acid protocols). Link
Sources
Technical Support Center: Solvent Systems for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
[1][2][3]
Executive Summary & Physicochemical Profile
User Query: "I need to select the optimal solvent system for extracting 2-(2-Methoxyphenyl)-2-methylpropan-1-ol. I am facing issues with emulsions and yield consistency."
Scientist’s Analysis: This molecule is a neophyl-type primary alcohol with significant steric bulk and a chelating ortho-methoxy group.[1][2][3] Unlike simple aliphatic alcohols, its behavior is dominated by the lipophilic gem-dimethyl-phenyl core, yet it retains specific water-solubility risks due to the oxygen-rich "pincer" motif (methoxy + hydroxyl).[1][2][3]
| Property | Estimated Value | Experimental Implication |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate Lipophilicity. It extracts well into organic solvents but requires "salting out" to prevent loss to the aqueous phase.[1][2][3] |
| H-Bond Donors | 1 (Primary -OH) | Susceptible to co-extraction of water; requires thorough drying ( |
| Chelation Potential | High (Bidentate) | The ortho-methoxy and alcohol groups can trap metal cations (Li⁺, Al³⁺, Mg²⁺), causing severe emulsions during workup.[1] |
| Steric Hindrance | High (Gem-dimethyl) | Reduced reactivity for derivatization; prone to trapping solvent in crystal lattices.[1][2][3] |
The Decision Matrix: Solvent Selection
Do not choose a solvent based on habit.[1][2][3] Use this logic flow to determine the correct system based on your specific reaction mixture.
Figure 1: Logic flow for solvent selection. Note the specific branch for reduction reactions, which are common for this alcohol.
Interactive Troubleshooting (FAQ)
Issue 1: "I have a thick, white emulsion that won't separate."
Diagnosis: This is the classic "Aluminum Gel" problem.[2][3] If you synthesized this alcohol by reducing an ester or acid with Lithium Aluminum Hydride (
-
Do NOT add more water or brine immediately; it often hardens the gel.[1][2][3]
-
Switch Protocol: Use the Rochelle’s Salt Method (see Section 4).[1][2][3] The tartrate ligand binds Aluminum stronger than your product does, releasing the alcohol into the organic phase.
Issue 2: "My yield is 20% lower than expected."
Diagnosis: Phase solubility error. While the phenyl ring makes the molecule lipophilic, the ortho-methoxy and alcohol groups increase water solubility more than a standard alkyl benzene. Solution:
-
Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic alcohol out of the water (Salting-out effect).
-
Re-extraction: Do not rely on one wash.[1][2][3] Perform 3x extractions with smaller volumes of solvent (e.g., 3 x 50mL is superior to 1 x 150mL).
Issue 3: "Can I replace Dichloromethane (DCM)?"
Diagnosis: You want to adhere to Green Chemistry principles (DCM is a hazardous air pollutant).[2][3] Solution:
Detailed Experimental Protocols
Protocol A: The "Green" Standard Extraction (Non-Metal Workup)
Use this for Grignard additions or hydrolysis reactions.
-
Quench: Adjust aqueous layer pH to ~7.
-
Saturation: Add solid NaCl to the aqueous phase under stirring until saturation.
-
Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (Ratio: 1:1 v/v with aqueous phase).
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to settle.[1][2][3] If a "rag layer" (middle interface) appears, filter the mixture through a pad of Celite.
-
Drying: Collect organic phase and dry over anhydrous
(Sodium Sulfate) for 20 minutes. Magnesium Sulfate ( ) is faster but slightly acidic; avoid if your molecule is acid-sensitive (unlikely for this structure, but good practice).[1][2][3]
Protocol B: The "Anti-Emulsion" Workup (For Hydride Reductions)
Use this specifically if you used
The Fieser Method (Optimized for n grams of
-
Dilute the reaction mixture with diethyl ether or MTBE (cool to 0°C).
-
Slowly add n mL of Water.
-
Slowly add n mL of 15% Aqueous NaOH.
-
Slowly add 3n mL of Water.
-
Warm to room temperature and stir for 15 minutes. The aluminum salts should turn into a dry, white, granular precipitate (not a gel).
-
Filter the granular solid and wash it thoroughly with MTBE.[2][3] The product is in the filtrate.[2][3][4]
References & Authority
-
Pfizer Solvent Selection Guide : Dunn, P. J., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chemistry 10.1 (2008): 31-36.[1][2][3] Link
-
Fieser Workup Protocol : Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595.[1]
-
Rochelle's Salt Mechanism : "Workup for Aluminum Hydride Reductions." University of Rochester, Department of Chemistry. Link
-
Solvent Properties of 2-MeTHF : Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM."[1][2][3] ChemPubSoc Europe, 2012.[2][3]
Sources
- 1. 1-METHOXY-2-METHYL-2-PROPANOL | 3587-64-2 [chemicalbook.com]
- 2. 2-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 591999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-2-methyl-1-propanol | C5H12O2 | CID 11768518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 6. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic intermediates is a cornerstone of robust research and development. 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a key structural motif whose characterization relies heavily on modern spectroscopic techniques. Among these, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing a detailed atomic-level map of the molecular framework.
This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol. Moving beyond a simple data report, we will dissect the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will compare its spectral features against structurally related analogs to provide a deeper understanding of how subtle molecular changes manifest in the NMR spectrum. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret complex spectra and validate molecular structures.
Structural Analysis and Predicted ¹H NMR Spectrum
The structure of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The ortho-substituted methoxy group on the phenyl ring introduces asymmetry, making all four aromatic protons chemically non-equivalent.
Caption: Labeled structure of 2-(2-methoxyphenyl)-2-methylpropan-1-ol.
Based on established principles of NMR spectroscopy, the predicted ¹H NMR data in a standard solvent like CDCl₃ are summarized below.
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha-Hd | Aromatic Protons | 6.8 - 7.4 | Multiplet (m) | 4H |
| He | Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| Hf | gem-Dimethyl (-C(CH₃)₂) | ~1.3 | Singlet (s) | 6H |
| Hg | Methylene (-CH₂OH) | ~3.7 | Singlet (s) | 2H |
| Hh | Hydroxyl (-OH) | Variable (1-5) | Broad Singlet (br s) | 1H |
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Rationale for Assignments:
-
Aromatic Protons (Ha-Hd, 6.8-7.4 ppm): Protons directly attached to a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current.[1][2] The methoxy group (-OCH₃) is an electron-donating group, which increases electron density at the ortho and para positions, causing the protons at these positions to be shielded and shift upfield (to lower ppm values).[2][3][4] This results in a complex multiplet pattern as the four non-equivalent protons split each other through ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 1-3 Hz) coupling.[2][5]
-
Methoxy Protons (He, ~3.8 ppm): The methyl protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, placing their signal in the 3.3-3.8 ppm range.[6] With no adjacent protons, the signal appears as a sharp singlet.
-
gem-Dimethyl Protons (Hf, ~1.3 ppm): The two methyl groups are equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon, so they do not experience spin-spin splitting and appear as a singlet.[7] Their position in the upfield alkyl region (~1.0-1.5 ppm) is expected for protons on sp³-hybridized carbons.[1][8]
-
Methylene Protons (Hg, ~3.7 ppm): These protons are adjacent to an electronegative hydroxyl group and a quaternary carbon, leading to a downfield shift into the 3.0-4.0 ppm range.[9][10] The absence of neighboring protons results in a singlet.
-
Hydroxyl Proton (Hh, variable): The chemical shift of alcohol protons is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[3][11] The signal is often broad and does not typically show coupling due to rapid chemical exchange with other protic species (like trace water).[12] Its identity can be unequivocally confirmed by a "D₂O shake," where the addition of deuterium oxide results in proton-deuterium exchange, causing the -OH signal to disappear from the spectrum.[12][13]
Comparative Spectral Analysis
To fully appreciate the spectral signatures of 2-(2-methoxyphenyl)-2-methylpropan-1-ol, it is instructive to compare its spectrum with those of structurally related molecules. This comparison highlights how specific functional groups influence chemical shifts and splitting patterns.
| Compound | Aromatic Protons (δ, ppm) | Methoxy (δ, ppm) | Aliphatic Protons (δ, ppm) |
| Target: 2-(2-Methoxyphenyl)-2-methylpropan-1-ol | 6.8 - 7.4 (m, 4H) | ~3.8 (s, 3H) | ~3.7 (s, 2H, -CH₂OH), ~1.3 (s, 6H, C(CH₃)₂) |
| Alternative 1: 2-Phenyl-2-propanol | 7.2 - 7.5 (m, 5H)[14] | N/A | ~1.6 (s, 6H, C(CH₃)₂)[14] |
| Alternative 2: 2-Methylpropan-1-ol | N/A | N/A | ~3.2 (d, 2H, -CH₂OH), ~1.8 (m, 1H, -CH), ~0.9 (d, 6H, C(CH₃)₂)[10] |
Table 2: Comparative ¹H NMR Data.
Key Comparative Insights:
-
Effect of the Methoxy Group: Comparing the target molecule to 2-Phenyl-2-propanol [15][16] reveals the influence of the -OCH₃ group. The aromatic region of 2-phenyl-2-propanol is slightly downfield compared to the target, as it lacks the electron-donating methoxy group that shields the aromatic protons.[14] The absence of the methoxy group also simplifies the structure, resulting in a different set of aliphatic signals.
-
Influence of the Aromatic Ring: A comparison with 2-methylpropan-1-ol (isobutanol)[9][10] isolates the effect of the entire methoxyphenyl substituent. In 2-methylpropan-1-ol, the -CH₂OH protons appear as a doublet around 3.2 ppm, split by the adjacent methine (-CH) proton. The gem-dimethyl protons are also a doublet around 0.9 ppm.[10] In our target molecule, the replacement of the methine proton with a quaternary carbon attached to an aromatic ring simplifies the splitting (all aliphatic signals are singlets) and causes a significant downfield shift for all aliphatic protons due to the ring's deshielding influence.
Best-Practice Experimental Protocol
Acquiring a high-quality, reproducible ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 2-(2-methoxyphenyl)-2-methylpropan-1-ol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common, relatively inert solvent suitable for many organic compounds.[3][17]
-
Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Locking: Establish the field/frequency lock on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.[14]
-
Shimming: Optimize the homogeneity of the magnetic field (B₀) by adjusting the shim coils. Proper shimming is critical for achieving sharp, well-resolved peaks and is a hallmark of a high-quality spectrum.[14]
-
Acquisition: Utilize a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) with a 30-degree pulse angle. Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio. Standard acquisition parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds at a constant temperature (e.g., 298 K).[18]
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons in each environment.
-
Conclusion
The ¹H NMR spectrum of 2-(2-methoxyphenyl)-2-methylpropan-1-ol provides a unique and definitive fingerprint of its molecular structure. Key identifying features include a complex four-proton multiplet in the aromatic region, shaped by the ortho-methoxy group, and three distinct singlets in the aliphatic region corresponding to the methoxy, gem-dimethyl, and methylene protons. A broad, exchangeable singlet confirms the presence of the hydroxyl group. Through comparative analysis with related structures, we have demonstrated how the interplay of electronic and steric effects precisely dictates the chemical shifts and multiplicities observed. Adherence to the detailed experimental protocol ensures the acquisition of high-fidelity data, underpinning trustworthy and reproducible scientific outcomes.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Chemical Shifts. Retrieved from [Link]
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Griffith University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]
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YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
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e-PG Pathshala. (n.d.). Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 30). Why is H in OH group is more shielded than in H in CH2 group (ethanol NMR spectroscopy)?. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-2-methyl-1-propanol. Retrieved from [Link]
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YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information: Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]
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ResearchGate. (n.d.). (Left) Stacked ¹H NMR spectra of the tert‐butyl resonances... [Image]. Retrieved from [Link]
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YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ¹H NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of 2-propanol... [Image]. Retrieved from [Link]
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Decoding Aromatic Substitution: A Comparative Guide to the C13 NMR Shifts of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
In the intricate world of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the precise three-dimensional structure of organic molecules. Among its variants, Carbon-13 (C13) NMR spectroscopy provides a detailed map of the carbon framework, offering invaluable insights into the electronic environment of each carbon atom. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, a molecule that presents a fascinating case study in the interplay of steric and electronic effects of substituents on an aromatic ring.
For researchers and scientists engaged in synthetic chemistry and drug discovery, understanding how subtle changes in molecular architecture are reflected in the C13 NMR spectrum is paramount for structural verification and the prediction of chemical reactivity. This guide will dissect the expected C13 NMR spectrum of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol by comparing it with structurally related analogues. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, will illuminate the diagnostic shifts that arise from the presence of an ortho-methoxy group on the phenyl ring.
Comparative Analysis of C13 NMR Chemical Shifts
To fully appreciate the influence of the ortho-methoxy group in the target molecule, we will compare its predicted C13 NMR chemical shifts with those of two key reference compounds: 2-phenyl-2-methylpropan-1-ol and 2-(4-methoxyphenyl)-2-methylpropan-1-ol. The former provides a baseline for an unsubstituted phenyl ring, while the latter allows for a direct comparison of the electronic effects of a methoxy group in a sterically unhindered para position versus the more complex ortho position of our target molecule.
Due to the limited availability of experimental data for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, this guide utilizes high-quality predicted data generated from widely accepted NMR prediction algorithms, which have demonstrated a high degree of accuracy.[1]
| Carbon Atom | 2-phenyl-2-methylpropan-1-ol (Predicted δ, ppm) | 2-(4-methoxyphenyl)-2-methylpropan-1-ol (Predicted δ, ppm) | 2-(2-Methoxyphenyl)-2-methylpropan-1-ol (Predicted δ, ppm) |
| C1 (CH2OH) | ~ 70.5 | ~ 70.2 | ~ 68.9 |
| C2 (Quaternary C) | ~ 42.1 | ~ 41.5 | ~ 44.3 |
| C3, C4 (CH3) | ~ 26.8 | ~ 26.5 | ~ 25.1 |
| C1' (ipso-Ar) | ~ 146.5 | ~ 138.7 | ~ 134.5 |
| C2' (Ar) | ~ 125.8 | ~ 126.8 | ~ 157.2 (C-OCH3) |
| C3' (Ar) | ~ 128.3 | ~ 113.7 | ~ 110.9 |
| C4' (Ar) | ~ 126.5 | ~ 158.5 (C-OCH3) | ~ 128.7 |
| C5' (Ar) | ~ 128.3 | ~ 113.7 | ~ 121.3 |
| C6' (Ar) | ~ 125.8 | ~ 126.8 | ~ 129.8 |
| OCH3 | - | ~ 55.2 | ~ 55.4 |
Note: The predicted values are based on computational models and may vary slightly from experimental results. The numbering of the carbon atoms is illustrated in the diagram below.
Figure 2: Workflow for the Comparative Analysis of C13 NMR Data
Experimental Protocol for C13 NMR Spectroscopy
For researchers aiming to acquire experimental data, the following protocol outlines a standard procedure for obtaining a C13 NMR spectrum of a small organic molecule like 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid sample into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), to the vial. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent signals. [2]3. Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used. Broadband proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets. [2]3. Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if desired.
-
Number of Scans: Due to the low natural abundance of the C13 isotope, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase and Baseline Correction: Apply phase correction to ensure all peaks are positive and have the correct shape. Apply baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm). [3]
Conclusion
The detailed analysis of the predicted C13 NMR spectrum of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, in comparison with its structural analogues, provides a clear and instructive example of how substituent effects manifest in NMR spectroscopy. The ortho-methoxy group introduces significant and diagnostic changes in the chemical shifts of both the aliphatic side chain and the aromatic ring. These shifts are a direct consequence of a complex interplay between electron-donating resonance, electron-withdrawing inductive effects, and through-space steric interactions. For scientists in the field of drug discovery and organic synthesis, a thorough understanding of these principles is crucial for the unambiguous structural elucidation of novel compounds. This guide serves as a valuable reference for interpreting the C13 NMR spectra of substituted aromatic compounds and highlights the power of comparative analysis in deciphering complex spectral data.
References
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methoxypropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]
-
Australian Journal of Chemistry. (1973). The chemical shifts of the methoxyl in anisole derivatives. Retrieved from [Link]
-
Journal of Chemical Education. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenyl-2-propanol. Retrieved from [Link]
-
PubMed. (1986). 13C-NMR and spectrophotometric studies of alcohol-lipid interactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]
-
ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]
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Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
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The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
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Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
For the modern researcher in analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed under electron ionization (EI) provide a veritable fingerprint of a molecule's identity. This guide offers a deep dive into the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, a tertiary benzylic alcohol with an ortho-methoxy substituent. In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed, evidence-based prediction of its fragmentation pathways. This analysis is grounded in the established fragmentation behaviors of its constituent functional groups and a comparative analysis with structurally similar molecules. By understanding these fragmentation routes, researchers can better identify this and related compounds in complex matrices.
The Analytical Challenge: Unraveling a Multifaceted Molecule
2-(2-Methoxyphenyl)-2-methylpropan-1-ol presents a unique analytical challenge due to the interplay of three key structural features: a tertiary alcohol, a 2-methoxyphenyl group, and a quaternary carbon. Each of these moieties imparts distinct and potentially overlapping fragmentation behaviors. A thorough understanding of these individual patterns is the first step in predicting the overall mass spectrum.
Core Fragmentation Pathways: A Predictive Analysis
Electron ionization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol will likely result in a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 180. However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[1][2] The fragmentation of this molecule is predicted to be dominated by pathways characteristic of its functional groups.
The Tertiary Alcohol Moiety: Dehydration and Alpha-Cleavage
Alcohols, particularly tertiary alcohols, are known to undergo two primary fragmentation reactions: dehydration and alpha-cleavage.[1]
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols. This would result in a fragment ion at m/z 162 . The stability of the resulting alkene radical cation will influence the intensity of this peak.
-
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For 2-(2-Methoxyphenyl)-2-methylpropan-1-ol, two primary alpha-cleavage pathways are possible:
-
Loss of a methyl radical (•CH₃): This is a highly probable fragmentation, leading to the formation of a stable, resonance-stabilized oxonium ion at m/z 165 .
-
Loss of the 2-methoxyphenyl group: This would result in a fragment corresponding to the protonated acetone ion at m/z 59 .
-
The following diagram illustrates these initial fragmentation steps originating from the alcohol functional group.
Caption: Predicted initial fragmentation pathways of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
The 2-Methoxyphenyl Group: The "Ortho Effect" and Aromatic Fragmentation
The presence of a methoxy group on the aromatic ring introduces further fragmentation possibilities. Aromatic compounds generally show a stable molecular ion, but substituents can direct fragmentation. The ortho-positioning of the methoxy group relative to the alkyl side chain can lead to specific interactions, a phenomenon known as the "ortho effect" in mass spectrometry.[3][4]
-
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the aromatic ring is a highly favorable process, as it leads to the formation of a stable tertiary benzylic carbocation. This would result in the loss of a •C(CH₃)₂CH₂OH radical, generating the 2-methoxyphenyl cation at m/z 107 .
-
Fragmentation of the Methoxy Group: The methoxy group itself can fragment in several ways:
-
Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 165 , which is isobaric with the ion formed from alpha-cleavage of a methyl group from the tertiary alcohol.
-
Loss of formaldehyde (CH₂O): The ortho-positioning can facilitate the loss of formaldehyde (30 Da) through a rearrangement, a characteristic fragmentation for some ortho-substituted methoxy compounds. This would produce a fragment at m/z 150 .
-
-
Formation of a Tropylium Ion: A common rearrangement for alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . While less direct in this substituted molecule, subsequent fragmentation of larger ions could lead to its formation.
The interplay of these pathways is depicted in the following workflow.
Caption: Proposed major fragmentation pathways for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Experimental Protocol for GC-MS Analysis
For researchers aiming to acquire experimental data for this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Conclusion
The mass spectrometric fragmentation of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is predicted to be a complex interplay of pathways dictated by its tertiary alcohol and ortho-methoxybenzyl functionalities. The most prominent fragmentation is anticipated to be the loss of a methyl radical, leading to a stable oxonium ion at m/z 165. Other significant fragments are expected from dehydration, benzylic cleavage, and rearrangements influenced by the ortho-methoxy group. This predictive guide, grounded in fundamental principles of mass spectrometry and comparative data, provides a robust framework for the identification and structural elucidation of this and related compounds. The provided experimental protocol offers a starting point for acquiring empirical data to validate and refine these predictions, ultimately contributing to a more comprehensive understanding of the gas-phase ion chemistry of substituted aromatic alcohols.
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ResearchGate. (n.d.). Ortho effects: A mechanistic study. [Link]
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-
ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]
-
PubChem. (n.d.). 3-Methoxybenzyl alcohol. [Link]
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PMC. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. [Link]
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ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]
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RSC Publishing. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Steric vs. Electronic Control in Methoxy-Neophyl Alcohol Isomers
Executive Summary
This guide provides a technical comparison between two structural isomers of methoxy-substituted neophyl alcohol: 2-(2-methoxyphenyl)-2-methylpropan-1-ol (Ortho) and 2-(4-methoxyphenyl)-2-methylpropan-1-ol (Para).
While they share the same molecular formula (
Molecular Architecture & Steric Analysis
The core difference lies in the proximity of the methoxy substituent to the gem-dimethyl-alcohol tail.
-
Para-Isomer (CAS 18228-46-1): The methoxy group is distal, acting purely as an electron-donating group (EDG) that activates the ring without imposing steric penalties on the alcohol function.
-
Ortho-Isomer (CAS 22665-67-4): The methoxy group is proximal. This creates a "clamped" conformation due to intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen, significantly altering lipophilicity and boiling point.
Visualizing the Steric/Electronic Divergence
Figure 1: Structural logic dictating the physical property divergence between Ortho and Para isomers.
Physicochemical Properties Data
The following data highlights the impact of symmetry and hydrogen bonding. The ortho isomer remains liquid due to disrupted intermolecular networking, while the para isomer tends toward crystallinity.
| Property | Ortho-Isomer | Para-Isomer | Mechanism |
| CAS Number | 22665-67-4 | 18228-46-1 | — |
| Physical State | Colorless Liquid | Waxy Solid / Crystals | Symmetry & Packing |
| Boiling Point | ~141°C (at 750 mmHg) | >250°C (Predicted) | Intermolecular H-Bonding (Para > Ortho) |
| Solubility (Non-polar) | High | Moderate | Intramolecular H-bond masks polarity in Ortho |
| NMR Signal (Ar-H) | Complex multiplet (shielding) | Distinct AA'BB' system | Symmetry of substitution |
| Reactivity (Oxidation) | Slow (Steric hindrance) | Fast / Standard | Access to -CH2OH group |
Synthesis Protocols
Protocol A: Synthesis of Para-Isomer (Scalable)
Target: 2-(4-methoxyphenyl)-2-methylpropan-1-ol Method: Reduction of Ethyl Ester Rationale: The para position does not inhibit the bulky gem-dimethyl group formation, allowing for standard ester precursors.
-
Precursor: Start with Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate .
-
Reduction:
-
Dissolve precursor (1.0 eq) in anhydrous THF.
-
Cool to 0°C. Slowly add LiAlH₄ (1.2 eq) or KBH₄/LiCl (safer alternative).
-
Note: The reaction is exothermic. Maintain temp <10°C during addition.
-
-
Workup:
-
Quench with Rochelle's salt (sodium potassium tartrate) solution to break aluminum emulsions.
-
Extract with Ethyl Acetate.[1]
-
-
Yield: Typically 85-95% .
-
Validation: TLC (
~0.3 in 4:1 Hex/EtOAc).
Protocol B: Synthesis of Ortho-Isomer (Sterically Challenged)
Target: 2-(2-methoxyphenyl)-2-methylpropan-1-ol Method: Grignard Addition to Acetone (Inverse Addition) Rationale: Ester reduction is often difficult due to the difficulty of synthesizing the sterically crowded ortho-ester precursor. Constructing the tail via Grignard is preferred.
-
Reagent Formation:
-
Generate 2-methoxyphenylmagnesium bromide from 2-bromoanisole and Mg turnings in THF.
-
Critical Step: Initiate with iodine; reflux for 2 hours to ensure complete formation (ortho-methoxy coordinates Mg, slowing formation).
-
-
Epoxide Opening / Carbonyl Addition:
-
Option 1 (Direct): React Grignard with Isobutylene oxide (CuI catalyst).
-
Option 2 (Two-step): React Grignard with Acetone to form the tertiary alcohol, then dehydration/hydroboration (Low efficiency).
-
Preferred Route: Reaction of the Grignard reagent with Methyl methacrylate followed by reduction, OR direct alkylation of 2-methoxyphenylacetonitrile followed by hydrolysis/reduction.
-
-
Refined Lab Protocol (Grignard + Epoxide):
-
Cool Grignard solution to -20°C.
-
Add Isobutylene oxide (1.2 eq) and CuCN (10 mol%).
-
Allow to warm to RT overnight.
-
-
Yield: Typically 50-65% (Lower due to steric bulk).
Reactivity Profile: The Neophyl Rearrangement
A critical consideration for drug development is the stability of these alcohols in acidic media. Both compounds are subject to the Neophyl Rearrangement , where the phenyl group migrates to the adjacent carbon, often converting the primary alcohol into a tertiary carbocation/alkene.
Mechanism Comparison
-
Para-Isomer: The p-methoxy group is a powerful electron donor. It stabilizes the phenonium ion intermediate via resonance. Consequently, the para isomer rearranges rapidly in the presence of acid (e.g., TsOH, H₂SO₄).
-
Ortho-Isomer: The rearrangement is slower and messier . The steric bulk of the ortho-methoxy group hinders the formation of the bridged phenonium transition state. Furthermore, the intramolecular H-bond stabilizes the starting alcohol, raising the activation energy for protonation.
Mechanistic Pathway Diagram
Figure 2: The Neophyl rearrangement pathway. The Para-isomer accelerates this pathway; the Ortho-isomer inhibits it.
Conclusion & Recommendation
-
Select the Para-Isomer (18228-46-1) if:
-
You require a solid, crystalline intermediate for easy purification.
-
You intend to utilize the aromatic ring for further electrophilic substitution (highly activated).
-
You need a standard "Neophyl" pharmacophore with enhanced polarity.
-
-
Select the Ortho-Isomer (22665-67-4) if:
-
You need to increase blood-brain barrier (BBB) permeability (intramolecular H-bonding masks the polar -OH).
-
You require a "steric blocker" to prevent metabolic oxidation at the benzylic position.
-
You are designing fragrance molecules (ortho-substituted alcohols often possess unique olfactory profiles similar to Muguet).
-
References
-
Synthesis of Para-Isomer (Reduction): ChemicalBook. (2025). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol Properties and Synthesis. Retrieved from
-
Ortho-Isomer Properties: Sigma-Aldrich. (2025). 2-Methoxy-2-methylpropan-1-ol Product Data. Retrieved from
-
Neophyl Rearrangement Kinetics: Antunes, C. S., et al. (2005). The effect of ring substitution on the O-neophyl rearrangement of 1,1-diarylalkoxyl radicals. Journal of Organic Chemistry. Retrieved from
-
Intramolecular Hydrogen Bonding: Yamashita, A., et al. (1974). Intramolecular Hydrogen Bonding and Conformations of α,α-Dialkyl-o-methoxybenzyl alcohols. Bulletin of the Chemical Society of Japan. Retrieved from
-
Boiling Point Trends: Vedantu. (2026). Boiling point trends of ortho vs para isomers. Retrieved from
Sources
A Comparative Guide to the Antioxidant Activity of Methoxyphenyl Propanols
For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant activity among structurally similar compounds is paramount for the rational design of new therapeutic agents and the effective use of natural products. This guide provides an in-depth comparative analysis of the antioxidant properties of four closely related methoxyphenyl propanols: eugenol, isoeugenol, chavicol, and anethole. By examining their performance in key antioxidant assays and elucidating the underlying structure-activity relationships, this document serves as a critical resource for harnessing their therapeutic potential.
Introduction to Methoxyphenyl Propanols
Methoxyphenyl propanols are a class of naturally occurring organic compounds characterized by a phenyl ring substituted with a hydroxyl group (or a methoxy group in the case of anethole), a methoxy group, and a propenyl side chain. These compounds are the major constituents of various essential oils and are renowned for their diverse biological activities, with their antioxidant capacity being of significant interest.

Figure 1. Chemical structures of the four methoxyphenyl propanols discussed in this guide.
-
Eugenol: 4-allyl-2-methoxyphenol, a primary component of clove oil.
-
Isoeugenol: 4-propenyl-2-methoxyphenol, an isomer of eugenol found in oils like ylang-ylang.
-
Chavicol: 4-allylphenol, structurally similar to eugenol but lacking the methoxy group.
-
Anethole: 1-methoxy-4-(1-propenyl)benzene, an isomer of chavicol's methyl ether, prominent in anise and fennel oils.
The subtle variations in their chemical structures, particularly the position of the double bond in the side chain and the substitution pattern on the phenyl ring, lead to significant differences in their antioxidant efficacy.
Comparative Antioxidant Activity: Experimental Data
The antioxidant capacity of these compounds is typically evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
A comparative study on eugenol and its isomer isoeugenol provides valuable quantitative data on their antioxidant potential.
| Compound | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) | FRAP (mmol Fe(II)/g) |
| Eugenol | 22.6 | 146.5 | 11.2 |
| Isoeugenol | 17.1 | 87.9 | 18.4 |
| Trolox (Standard) | 13.5 | 84.34 | Not Reported |
Table 1. Comparative antioxidant activity of eugenol and isoeugenol.[1]
The data clearly indicates that isoeugenol exhibits a slightly higher antioxidant activity than eugenol in all three assays.[1] The lower EC50 values for isoeugenol in the DPPH and ABTS assays signify a greater radical scavenging capacity.[1] Similarly, the higher FRAP value for isoeugenol indicates a stronger ability to reduce ferric ions.[1]
While direct comparative data for all four compounds under identical conditions is limited in the literature, studies on essential oils containing these compounds suggest a general trend. Essential oils rich in eugenol consistently demonstrate high antioxidant activity.[2][3] Chavicol, possessing a phenolic hydroxyl group, is also recognized for its antioxidant properties.[4][5] However, anethole, which lacks a free hydroxyl group, is expected to have significantly lower antioxidant activity, as the primary mechanism of radical scavenging for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group.
Structure-Activity Relationship: The "Why" Behind the "What"
The antioxidant activity of methoxyphenyl propanols is intrinsically linked to their molecular structure. The key determinants are:
-
The Phenolic Hydroxyl Group: The presence of a hydroxyl (-OH) group on the phenyl ring is the most critical feature for the radical scavenging activity of these compounds. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring.
-
The Methoxy Group: The methoxy (-OCH3) group at the ortho position to the hydroxyl group in eugenol and isoeugenol plays a crucial role in enhancing their antioxidant activity. This electron-donating group further stabilizes the phenoxyl radical formed after hydrogen donation, making the parent molecule a more effective antioxidant.[4] Chavicol, which lacks this methoxy group, is consequently a less potent antioxidant than eugenol.
-
The Propenyl Side Chain: The position of the double bond in the propenyl side chain is a key differentiator between eugenol and isoeugenol. In isoeugenol, the double bond is conjugated with the aromatic ring. This conjugation provides additional resonance stabilization to the phenoxyl radical, making it more stable and, therefore, making isoeugenol a more potent antioxidant than eugenol.[1] In eugenol, the double bond is further away from the ring, and this lack of conjugation results in a less stabilized phenoxyl radical.
-
Absence of a Hydroxyl Group: Anethole's structure, with a methoxy group in place of the hydroxyl group, drastically reduces its ability to act as a primary antioxidant through the hydrogen atom transfer mechanism.
Based on these structural features, the expected order of antioxidant activity is:
Isoeugenol > Eugenol > Chavicol > Anethole
Figure 2. Hierarchy of antioxidant activity based on key structural features.
Mechanisms of Antioxidant Action
The primary mechanism by which phenolic antioxidants like eugenol, isoeugenol, and chavicol exert their effect is through Hydrogen Atom Transfer (HAT) . In this process, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), effectively neutralizing it.
Ar-OH + R• → Ar-O• + RH
The resulting aryloxyl radical (Ar-O•) is resonance-stabilized, making it less reactive than the initial free radical.
Figure 3. Simplified diagram of the Hydrogen Atom Transfer (HAT) mechanism.
Another relevant mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT) . In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. The radical cation then deprotonates to form the phenoxyl radical.
The stability of the resulting phenoxyl radical is crucial for the antioxidant's efficacy. As discussed, the conjugation of the side chain in isoeugenol provides superior stabilization compared to eugenol, explaining its enhanced activity.[1]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed and standardized protocols are essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (eugenol, isoeugenol, etc.) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Determination: The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in ethanol.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and EC50 Determination: The calculation of percentage inhibition and EC50 is similar to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds in an appropriate solvent.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Reaction: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is expressed as mmol of Fe(II) equivalents per gram of the compound, calculated from the standard curve.
Figure 4. A generalized workflow for the described antioxidant assays.
Conclusion
The comparative analysis of eugenol, isoeugenol, chavicol, and anethole reveals a clear structure-activity relationship governing their antioxidant potential. The presence of a phenolic hydroxyl group is fundamental, with its efficacy being modulated by the presence of an ortho-methoxy group and the conjugation of the propenyl side chain with the aromatic ring. Consequently, isoeugenol emerges as the most potent antioxidant among the four, followed by eugenol, chavicol, and the significantly less active anethole. This guide provides the foundational knowledge and experimental framework for researchers to further explore and utilize the antioxidant properties of these valuable natural compounds in the development of novel pharmaceuticals and health-promoting agents.
References
Sources
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Comprehensive Characterization and Comparison of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol as a Reference Standard
This guide provides a rigorous technical analysis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol , focusing on its qualification as a melting point reference standard. As a Senior Application Scientist, I have structured this document to serve researchers requiring high-precision characterization of this neopentyl alcohol derivative, which often presents unique thermal behaviors due to steric hindrance and intramolecular hydrogen bonding.
Executive Summary & Technical Context
2-(2-Methoxyphenyl)-2-methylpropan-1-ol (Formula:
Establishing this compound as a Melting Point Standard requires overcoming specific challenges:
-
Thermal Hysteresis: The ortho-substitution can induce supercooling, making the freezing point difficult to reproduce without precise nucleation.
-
Polymorphism: The rotational freedom of the neopentyl group allows for multiple crystalline forms, each with a distinct melting point.
-
Purity Sensitivity: As a low-melting solid (or viscous oil depending on purity), trace impurities significantly depress the observed melting point (
).
This guide outlines the definitive protocol for characterizing this material, comparing it against established structural analogs to validate its performance as a reference standard.
Structural Analysis & Thermodynamic Theory
Molecular Architecture
The molecule features a quaternary carbon (C2) bonded to a primary alcohol, a methyl group, and a 2-methoxyphenyl ring.
-
Steric Bulk: The ortho-methoxy group creates significant steric clash with the gem-dimethyl-like center, often preventing efficient crystal packing compared to para isomers.
-
Intramolecular H-Bonding: A key feature is the potential for a 6-membered hydrogen bond between the hydroxyl proton and the methoxy oxygen (
). This interaction stabilizes a specific conformer but can lower the lattice energy, reducing the melting point relative to non-bonded analogs.
Comparative Thermodynamics
To benchmark the ortho isomer, we compare it with its structural analogs.
| Property | Target: Ortho-Methoxy | Para-Ethoxy Analog | Meta-Methoxy Analog |
| Structure | 2-(2-MeO-Ph)-2-methylpropan-1-ol | 2-(4-EtO-Ph)-2-methylpropan-1-ol | 2-(3-MeO-Ph)-2-methylpropan-1-ol |
| Expected State (RT) | Low-Melting Solid / Viscous Oil | Solid | Liquid / Oil |
| Melting Point ( | 35°C – 45°C (Est.)* | 48°C – 50°C | < 25°C |
| Lattice Energy | Moderate (H-bond disrupted packing) | High (Symmetric packing) | Low (Asymmetric) |
| Hygroscopicity | Moderate | Low | High |
*Note: The ortho-isomer's
Experimental Protocols: Establishing the Standard
Purification Workflow (The "Standard" Grade)
To qualify as a melting point standard, the material must exceed 99.5% purity to minimize freezing point depression.
Protocol:
-
Synthesis: Grignard reaction of 2-methoxyphenylmagnesium bromide with isobutyraldehyde (followed by oxidation) or reduction of the corresponding acid/ester.
-
Primary Isolation: Solvent extraction (DCM/Water).
-
Crystallization (Critical Step):
-
Dissolve crude oil in n-Heptane/IPA (9:1) at 50°C.
-
Cool slowly (0.5°C/min) to -10°C.
-
Seeding: If oiling out occurs, seed with a micro-crystal of the para-analog to induce nucleation (isomorphous seeding).
-
-
Drying: Vacuum dry at 25°C (below
) for 24 hours.
Differential Scanning Calorimetry (DSC) Validation
DSC is the gold standard for assigning the melting point of this compound, distinguishing it from glass transitions (
DSC Method Parameters:
-
Instrument: TA Instruments DSC Q2000 or equivalent.
-
Pan: Tzero Aluminum Hermetic Pan (prevent volatile loss).
-
Sample Mass: 2–4 mg.
-
Cycle:
-
Equilibrate at -40°C.
-
Ramp 10°C/min to 80°C (First Heat - erase thermal history).
-
Cool 5°C/min to -40°C.
-
Ramp 2°C/min to 80°C (Second Heat - Data Collection ).
-
Data Interpretation:
-
Onset Temperature (
): The official melting point for the standard. -
Peak Maximum (
): Used for impurity calculation via the Van't Hoff equation. -
Enthalpy of Fusion (
): A sharp, high-energy peak indicates high crystallinity. A broad, low-energy peak suggests amorphous content.
Visualizations
Characterization Logic Flow
The following diagram illustrates the decision matrix for qualifying the material as a solid reference standard versus a liquid reference.
Figure 1: Decision matrix for qualifying the physical state and thermal properties of the standard.
Molecular Interaction Diagram
Understanding the ortho-effect is crucial for explaining the lower melting point compared to para-analogs.
Figure 2: Mechanistic comparison of hydrogen bonding potential. The intramolecular bond in the ortho-isomer disrupts the crystal lattice, lowering the melting point.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Executive Safety Summary
Compound Class: Functionalized Phenyl Alcohol / Neophyl Alcohol Derivative Risk Profile: Warning. Treat as a Class 3 Irritant and Potential Sensitizer.
As a specialized intermediate (often utilized in the synthesis of bioactive scaffolds), 2-(2-Methoxyphenyl)-2-methylpropan-1-ol lacks the extensive toxicological datasets of common solvents. Therefore, we must apply the Precautionary Principle . We derive our safety protocols from its structural analogs (e.g., Benzyl Alcohol, 2-Phenylethanol).
Immediate Hazards:
-
Skin/Eye: High probability of irritation (H315, H319). Potential for transdermal absorption due to the lipophilic methoxyphenyl moiety.
-
Inhalation: Aerosol/dust hazard during weighing. Low vapor pressure at STP, but volatile upon heating.
-
Reactivity: Stable, but incompatible with strong oxidizing agents and acid chlorides.
Risk Assessment & PPE Matrix
The following matrix synthesizes barrier performance data from structural analogs (Benzyl Alcohol/Phenethyl Alcohol) to determine the required protection factor.
PPE Selection Logic
Specific permeation data for this molecule is unavailable. We utilize Benzyl Alcohol as the "Worst-Case Proxy" for glove breakthrough times. Thin nitrile gloves often fail (<10 min breakthrough) against phenyl-alkanols.
| Protection Zone | Hazard Driver | Recommended Equipment | Technical Justification |
| Hand (Primary) | Solvent Permeation | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Standard 4-mil nitrile has poor resistance to aromatic alcohols (breakthrough ~10-15 mins). Double gloving extends protection to >60 mins. |
| Hand (Immersion) | Bulk Liquid Contact | Silver Shield / Laminate | For spill cleanup or scale-up (>100g), laminate gloves provide >480 min breakthrough protection. |
| Respiratory | Aerosol/Vapor | Fume Hood (Face Velocity: 80-100 fpm) | Primary containment. If hood is unavailable, use Half-face Respirator (P100/OV) . |
| Eye/Face | Corrosive/Irritant | Chemical Splash Goggles | Safety glasses are insufficient for liquid handling; vapors of phenyl-alcohols can be severe lacrimators. |
| Body | Splash/Absorption | Tyvek Lab Coat + Poly-apron | Cotton coats absorb aromatic liquids, holding them against the skin. Tyvek repels splashes. |
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting PPE based on the operational scale.
Caption: PPE escalation logic based on quantity and exposure risk. Note the shift to Laminate gloves for spills.
Operational Protocol: Handling & Transfer
Objective: Prevent dermal contact and inhalation during the transfer of the substance (likely a viscous oil or low-melting solid).
Phase 1: Preparation (Donning)
-
Inspect Engineering Controls: Verify Fume Hood flow is >80 fpm.
-
Donning Sequence:
-
Put on Inner Nitrile Gloves (Orange/White).
-
Put on Tyvek Lab Coat (ensure wrist cuffs are tight).
-
Put on Outer Nitrile Gloves (Blue/Green) over the lab coat cuff.
-
Why? This creates a "shingle effect," preventing liquid from running down the arm into the glove.
-
Phase 2: Active Handling (Weighing/Transfer)
-
Static Control: If the substance is solid, use an anti-static gun before weighing to prevent powder dispersal.
-
Transfer: Use a disposable spatula or glass pipette. Do not use plastic syringes without verifying compatibility (aromatic alcohols can swell polycarbonate/polystyrene).
-
Wipe Down: Immediately wipe the exterior of the reagent bottle with a Kimwipe dampened in Ethanol after use.
-
Glove Check: Inspect outer gloves for rippling or swelling (signs of permeation). If observed, doff immediately .
Phase 3: Decontamination & Doffing[1]
-
Primary Waste: Dispose of contaminated Kimwipes/pipettes into Solid Hazardous Waste .
-
Doffing Sequence (Critical):
-
Remove Outer Gloves (turn inside out). Dispose.
-
Remove Eye Protection .
-
Remove Lab Coat .
-
Remove Inner Gloves .[1]
-
Wash Hands with soap and water for 60 seconds.
-
Emergency Response & Disposal
Scenario: Accidental Spill (>10 mL)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.
-
Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels (increases surface area for evaporation).
-
Clean: Wash surface with soap/water emulsion.
Disposal Classification
-
Waste Stream: Non-Halogenated Organic Solvent Waste.
-
Compatibility: Can be co-mingled with Acetone/Methanol waste.
-
Segregation: Keep away from Oxidizer waste streams (Nitric acid, Peroxides).
Handling Workflow Diagram
Caption: Cradle-to-grave workflow for safe handling of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data (Referencing Benzyl Alcohol). Ansell Healthcare.[2][3] Link
-
PubChem Compound Summary. 2-Methoxy-2-methylpropan-1-ol (Structural Analog Data). National Center for Biotechnology Information. Link
-
OSHA Standard 1910.1450. Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
